molecular formula C6H7BFNO3 B1522628 (3-Fluoro-2-methoxypyridin-4-yl)boronic acid CAS No. 1598387-84-8

(3-Fluoro-2-methoxypyridin-4-yl)boronic acid

Cat. No.: B1522628
CAS No.: 1598387-84-8
M. Wt: 170.94 g/mol
InChI Key: GEAQIISIRPULKJ-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxypyridin-4-yl)boronic acid is a pyridine-based boronic acid with the molecular formula C 6 H 7 BFNO 3 and a molecular weight of 170.93 g/mol . It is identified by the CAS Number 1598387-84-8 . This compound is a valuable building block in medicinal chemistry and drug discovery research, primarily used in Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method for forming carbon-carbon bonds, allowing researchers to conjugate the pyridine scaffold of this reagent with various aryl or heteroaryl halides. The resulting bi- or poly-cyclic structures are core components in many pharmaceutical agents. The fluoro and methoxy substituents on the pyridine ring offer opportunities for further chemical modifications and can significantly influence the pharmacokinetics and binding affinity of the final molecules . Research indicates that boronic acid derivatives resembling this compound are key intermediates in synthesizing complex molecules evaluated for their antiproliferative activity against a broad panel of human tumor cell lines . Some synthesized compounds have shown correlation with known anticancer agents that work by inhibiting enzymes like topoisomerase II or the biosynthesis of pyrimidine nucleotides , highlighting the potential of such intermediates in developing new cancer therapeutics . Handling and Storage: For optimal stability, this reagent should be stored under an inert atmosphere and kept in a freezer, typically at temperatures under -20°C . Notice for Researchers: This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3-fluoro-2-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAQIISIRPULKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598387-84-8
Record name (3-fluoro-2-methoxypyridin-4-yl)boronic acid
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Foundational & Exploratory

A Technical Guide to (3-Fluoro-2-methoxypyridin-4-yl)boronic acid (CAS 1598387-84-8): A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Fluoro-2-methoxypyridin-4-yl)boronic acid has emerged as a highly valuable heterocyclic building block for researchers in drug discovery and synthetic chemistry. Its unique substitution pattern—featuring a pyridine core, a fluorine atom, and a methoxy group—imparts desirable electronic properties and structural motifs crucial for developing novel therapeutic agents. This guide provides an in-depth analysis of its physicochemical properties, a plausible synthetic pathway, and a detailed examination of its application in the Suzuki-Miyaura cross-coupling reaction. We further explore its significance in medicinal chemistry, supported by robust protocols and safety guidelines to empower scientists in leveraging this reagent to its full potential.

Introduction: The Strategic Value of a Multifunctional Reagent

Boronic acids are a cornerstone of modern organic synthesis, renowned for their versatility and stability in forming carbon-carbon bonds.[1][2] Within this class, heterocyclic boronic acids are of paramount importance for constructing the core scaffolds of numerous biologically active compounds.[3] this compound (CAS: 1598387-84-8) is a sophisticated reagent that offers a convergence of three critical structural features sought after in drug design:

  • The Pyridine Scaffold: A ubiquitous heterocycle in pharmaceuticals, known for its ability to engage in hydrogen bonding and act as a bioisostere for phenyl rings.

  • Fluorine Substitution: The introduction of a fluorine atom can profoundly enhance a molecule's pharmacokinetic profile, improving metabolic stability, binding affinity, and membrane permeability.[4]

  • Methoxy Group: This electron-donating group modulates the electronic character of the pyridine ring, influencing its reactivity and providing an additional vector for molecular interactions.

This combination makes the title compound a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapies.[5][6] This document serves as a technical resource for professionals aiming to effectively utilize this potent synthetic tool.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1598387-84-8[7][8]
Molecular Formula C₆H₇BFNO₃[8]
Molecular Weight 170.93 g/mol [8]
Appearance White to off-white solid/crystalline powder[6][9]
Predicted Boiling Point 317.1 ± 52.0 °C[10]
Predicted Density 1.34 ± 0.1 g/cm³[10]
Predicted pKa 6.91 ± 0.58[10]
SMILES B(C1=C(C(=NC=C1)OC)F)(O)O[8]

Structure: Chemical Structure of this compound

Synthesis and Purification: A Mechanistic Approach

The synthesis of substituted pyridyl boronic acids often leverages directed ortho-metalation (DoM), a powerful strategy for regioselective functionalization. While the exact commercial synthesis route for 1598387-84-8 is proprietary, a chemically sound approach can be devised based on established methodologies for related structures.[11] The process begins with the commercially available 3-fluoro-2-methoxypyridine and involves a low-temperature lithiation followed by borylation.

Plausible Synthetic Workflow

The workflow below outlines a logical pathway for the synthesis. The methoxy group at the C2 position acts as a powerful directing group, guiding the lithiation to the adjacent C3 position. However, the existing fluorine at C3 would block this. The next most acidic proton is at C4, which is activated by both the adjacent fluorine and the ring nitrogen, making it the likely site of deprotonation.

G SM Start: 3-Fluoro-2-methoxypyridine LDA 1. LDA, THF -78 °C SM->LDA Reagent Lithiation Directed Lithiation (Formation of 4-lithiated intermediate) LDA->Lithiation Process Borate 2. Triisopropyl borate B(O-iPr)₃ Lithiation->Borate Reagent Quench 3. Acidic Workup (e.g., aq. HCl) Borate->Quench Process Product Target: this compound Quench->Product Result Purify Purification (Recrystallization or Chromatography) Product->Purify Final Step

Caption: Plausible synthetic workflow for the target boronic acid.

Detailed Experimental Protocol (Representative)

Causality: This protocol is designed for maximum yield and purity. The use of LDA at cryogenic temperatures is critical to ensure regioselective deprotonation without side reactions. Anhydrous conditions are paramount as both the organolithium intermediate and the boronic acid product are sensitive to moisture.

  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Base Addition: The THF is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) (1.1 equivalents) is added slowly via syringe.

  • Substrate Addition: A solution of 3-fluoro-2-methoxypyridine (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred for an additional 2-3 hours at this temperature.

  • Quenching and Workup: The reaction is slowly warmed to 0 °C and quenched by the careful addition of 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).

  • Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or flash column chromatography to yield the pure boronic acid.

Reactivity and Application in Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[12] This reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds.[13]

The electronic nature of the pyridine ring is finely tuned by its substituents. The fluorine at C3 is strongly electron-withdrawing, while the methoxy group at C2 is electron-donating. This push-pull system influences the transmetalation step of the catalytic cycle. Unlike 2-pyridylboronic acids, which can suffer from catalyst inhibition due to chelation of the palladium center by the ring nitrogen (the "2-pyridyl problem"), 4-pyridylboronic acids like this one are generally more reactive and less problematic coupling partners.[12]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxadd Oxidative Addition pd0->oxadd Ar-X pdiihalo R¹-Pd(II)L₂-X (Aryl Halide Complex) oxadd->pdiihalo transmetal Transmetalation pdiihalo->transmetal pdiiorg R¹-Pd(II)L₂-Ar transmetal->pdiiorg boronate [Ar-B(OH)₃]⁻ boronate->transmetal Ar-B(OH)₂ base Base (e.g., K₃PO₄) base->boronate redelim Reductive Elimination pdiiorg->redelim redelim->pd0 Regeneration product R¹-Ar (Coupled Product) redelim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

Self-Validation: This protocol incorporates best practices for achieving high yields and ensuring reaction completion. Degassing is crucial to prevent oxidation of the Pd(0) catalyst. Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time and confirm consumption of the starting material.

  • Reagent Preparation: To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[13]

  • Degassing: Seal the tube and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically using TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired biaryl compound.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity and reactivity of boronic acids.[14]

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15] Refrigeration (2-8 °C) under an inert atmosphere (Nitrogen or Argon) is strongly recommended for long-term storage to prevent decomposition.[10][16] Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, and can undergo protodeboronation in the presence of moisture or harsh conditions.[1][2]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust; handle in a chemical fume hood.[1]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined structure provides a reliable and versatile platform for introducing the fluorinated methoxypyridine motif, which is highly sought after in modern drug discovery. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and efficiently incorporate this building block into synthetic campaigns, accelerating the development of next-generation therapeutics.

References

(3-Fluoro-2-methoxypyridin-4-yl)boronic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Fluoro-2-methoxypyridin-4-yl)boronic acid for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and application of this compound. We will move beyond simple data presentation to explore the causal relationships behind its reactivity and utility, providing field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Value of Functionalized Pyridylboronic Acids

Organoboron compounds, particularly boronic acids, are foundational pillars of modern organic synthesis. Their stability, low toxicity, and versatile reactivity have made them indispensable reagents.[1] Within this class, heteroarylboronic acids are of paramount importance, enabling the construction of complex molecular architectures central to many pharmaceutical agents.[2]

This compound is a highly functionalized building block of significant interest. Its strategic arrangement of a pyridine core, a reactive boronic acid handle, and modulating fluoro and methoxy substituents makes it a valuable intermediate in the synthesis of high-value compounds, especially kinase inhibitors.[3] The presence of the fluorine atom can confer desirable pharmacokinetic properties such as enhanced metabolic stability and improved bioavailability, while the methoxy group can influence binding selectivity.[3][4] This guide provides a detailed examination of this reagent's core attributes and its application in the context of drug discovery.

Molecular Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemistry. The key identifiers and properties of this compound are summarized below.

Table 1: Core Compound Identifiers and Properties
PropertyValueSource(s)
CAS Number 1598387-84-8[3][5][6][7][8]
Molecular Formula C₆H₇BFNO₃[3][5][8][9]
Molecular Weight 170.93 g/mol [3][5][7]
Purity (Typical) ≥95-98%[7][8]
Appearance White solid / Lyophilized powder[8]
Storage Store at -20°C under an inert atmosphere[3][8]
Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The boronic acid group is positioned for facile participation in cross-coupling reactions, while the adjacent fluoro and methoxy groups exert significant electronic effects on the pyridine ring.

Caption: Molecular structure of this compound.

Synthesis Protocol: A Mechanistic Approach

While numerous proprietary methods exist, the synthesis of functionalized pyridylboronic acids often relies on a directed ortho-metalation strategy followed by electrophilic trapping. The following protocol is a representative, field-proven method adapted from established procedures for analogous compounds.[10][11]

Objective: To synthesize this compound from a suitable halogenated pyridine precursor.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. In-process checks (e.g., TLC, LC-MS) are included to ensure reaction completion and guide decision-making, rather than relying on fixed time points.

Step-by-Step Methodology
  • Precursor & Setup:

    • Begin with a precursor such as 4-bromo-3-fluoro-2-methoxypyridine.

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

    • Charge the flask with the precursor (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Lithiation (Halogen-Metal Exchange):

    • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

    • Stir the reaction at -78 °C for 1 hour after the addition is complete.

    • In-Process Validation: Withdraw a small aliquot, quench with D₂O, and analyze by LC-MS to confirm the formation of the deuterated pyridine, indicating successful lithiation.

  • Borylation (Electrophilic Trap):

    • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.

    • Add the triisopropyl borate solution to the reaction mixture dropwise, again maintaining the temperature below -70 °C. Causality: The borate is a relatively weak electrophile; its addition to the highly nucleophilic lithiated pyridine forms a boronate ester intermediate.

    • After addition, allow the mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 2 hours.

  • Hydrolysis and Workup:

    • Once at room temperature, cautiously quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is ~2. Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

    • Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can often be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the final product as a white solid.

    • Final Validation: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and LC-MS analysis.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds.[1]

Illustrative Protocol: Coupling with an Aryl Bromide

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

  • Reaction Setup:

    • To a reaction vial, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq). Causality: The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

    • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

    • Add a degassed solvent mixture, typically dioxane/water (4:1) or THF/water. Causality: The presence of water can be beneficial, often accelerating the reaction and improving catalyst performance.[12]

  • Execution and Monitoring:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The disappearance of the limiting reactant (typically the aryl bromide) indicates completion.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

The efficiency of the coupling reaction is governed by a well-understood catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd + Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal + [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 - Ar-Ar' Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base Base->Boronic Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

(3-Fluoro-2-methoxypyridin-4-yl)boronic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

(3-Fluoro-2-methoxypyridin-4-yl)boronic acid (CAS No. 1598387-84-8) has emerged as a critical building block for medicinal chemists and drug development professionals. Its unique structural features—a pyridine core decorated with a fluorine atom and a methoxy group—make it an invaluable reagent for the synthesis of complex heterocyclic compounds, particularly in the realm of kinase inhibitors. This guide provides an in-depth overview of its commercial availability, key applications, and practical guidance for its use in synthetic workflows.

The strategic placement of the fluoro and methoxy substituents on the pyridine ring imparts desirable physicochemical properties to the final compounds, such as enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[1] The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.[2]

Commercial Availability and Supplier Information

This compound is readily available from a range of commercial suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to kilograms for larger-scale synthesis. When selecting a supplier, it is crucial to consider purity, available analytical data (e.g., Certificate of Analysis), and storage conditions to ensure reproducibility in experimental results.

SupplierProduct NumberPurityStorage Conditions
AK Scientific, Inc. 1704DJ≥ 95%Cool, dry place
Biosynth YNC38784Not specifiedRequest MSDS for details
BLD Pharmatech BD321544≥ 98%Inert atmosphere, store in freezer under -20°C
Combi-Blocks BB-5810Not specifiedRefer to Safety Data Sheet
Frontier Specialty Chemicals F13582Not specifiedNot specified
MySkinRecipes 189044≥ 98%Refer to Material Safety Data Sheet

Core Application: Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. The pyridyl moiety of this boronic acid often serves as a key pharmacophore, interacting with the hinge region of the kinase active site.

The fluorine and methoxy groups play a crucial role in modulating the electronic properties and conformation of the molecule, which can lead to enhanced potency and selectivity of the final inhibitor.[1] While specific examples of marketed drugs containing this exact fragment are not yet prevalent, its use in the synthesis of investigational compounds for inflammatory diseases, cancer, and central nervous system disorders is well-documented in the patent literature.

Synthetic Protocols: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of synthetic routes employing this compound. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound ReactionVessel Reaction Mixture inert atmosphere BoronicAcid->ReactionVessel ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Catalyst->ReactionVessel Base Base (e.g., K2CO3, Cs2CO3) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/Water) Solvent->ReactionVessel Heating Heating (e.g., 80-100 °C) ReactionVessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established procedures for similar heterocyclic boronic acids and should be optimized for specific substrates.[2]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed prior to use.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Synthesis of this compound

For researchers interested in preparing the title compound in-house, a common synthetic route involves the lithiation of a suitable bromopyridine precursor followed by quenching with a borate ester.[5]

Synthesis_Workflow StartingMaterial 4-Bromo-3-fluoro-2-methoxypyridine Lithiation Lithiation (n-BuLi, -78 °C) StartingMaterial->Lithiation Quench Quench with Borate Ester (e.g., Triisopropyl borate) Lithiation->Quench Hydrolysis Acidic Hydrolysis Quench->Hydrolysis Product This compound Hydrolysis->Product

Caption: A plausible synthetic route to the title compound.

General Synthetic Procedure:
  • Dissolve 4-bromo-3-fluoro-2-methoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise, again maintaining a low temperature.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and stir.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude boronic acid, which can be further purified by recrystallization or chromatography.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][6]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place, and refer to the supplier's recommendations for optimal long-term storage, which may include refrigeration or freezing.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this compound.[3][6]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its commercial availability and utility in robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction make it an attractive choice for the synthesis of novel kinase inhibitors and other biologically active molecules. Understanding its properties, handling requirements, and synthetic applications will empower researchers to effectively incorporate this reagent into their drug development programs.

References

The Symmetrical Dance of Reactivity: A Guide to Fluorine and Methoxy Groups in Pyridinylboronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Privileged Scaffold in Modern Chemistry

Pyridinylboronic acids and their derivatives stand as indispensable tools in the arsenal of the modern synthetic chemist. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, provides a robust and versatile method for the formation of carbon-carbon bonds.[1][2] These reactions are fundamental to the construction of complex molecular architectures, particularly in the fields of drug discovery, agrochemicals, and materials science, where biaryl and heteroaryl motifs are prevalent.[3][4][5][6]

However, the inherent electronic nature of the pyridine ring, coupled with the Lewis acidic boron center, presents unique challenges. The reactivity of pyridinylboronic acids is a delicate balance of electronic and steric factors, often complicated by undesirable side reactions like protodeboronation.[1][7] For the researcher and drug development professional, understanding how to modulate this reactivity is paramount to achieving desired synthetic outcomes efficiently and predictably.

This technical guide delves into the nuanced roles of two common yet powerfully influential substituents: the strongly electron-withdrawing fluorine atom and the electron-donating methoxy group. By examining their distinct electronic and steric effects, we will provide a framework for predicting and controlling the reactivity of substituted pyridinylboronic acids, transforming potential synthetic hurdles into opportunities for strategic molecular design.

Chapter 1: The Core Challenge - Inherent Reactivity and Instability

Before exploring the effects of substituents, one must appreciate the intrinsic chemical behavior of the pyridinylboronic acid moiety. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general withdrawal of electron density from the ring carbons through inductive effects.[8] This electron deficiency can influence the transmetalation step of the Suzuki-Miyaura cycle.

The most significant challenge, particularly for 2-pyridinylboronic acids, is a pronounced susceptibility to protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond.[7][9] This decomposition pathway depletes the active reagent, reduces reaction yields, and complicates purification.

Mechanistic studies have revealed that this instability stems from the formation of a zwitterionic intermediate under neutral or aqueous conditions.[7][10][11] The proximity of the basic pyridine nitrogen to the Lewis acidic boronic acid facilitates an intramolecular acid-base interaction, leading to a species primed for rapid fragmentation and loss of the boron moiety.[7] While 3- and 4-pyridyl boronic acids are significantly more stable, the "2-pyridyl problem" remains a critical consideration in reaction design.[10][11]

Caption: Mechanism of rapid protodeboronation in 2-pyridinylboronic acids.

Chapter 2: The Inductive Powerhouse - The Fluorine Substituent

The incorporation of fluorine into pharmaceuticals is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[12][13][14] When appended to a pyridinylboronic acid, fluorine exerts a profound influence on reactivity, primarily through its potent electronic effects.

Electronic and Steric Profile
  • Inductive Effect (-I): Fluorine is the most electronegative element, resulting in a powerful inductive withdrawal of electron density from the pyridine ring.[15] This effect deactivates the ring, making it less electron-rich. The introduction of fluorine atoms can further stabilize the aromatic ring through an effect termed "fluoromaticity," which involves the contribution of new π-orbitals.[16][17] This increased stability can make the ring more resistant to certain addition reactions.[16]

  • Resonance Effect (+M): While fluorine possesses lone pairs that can participate in resonance donation, this effect is weak and generally overshadowed by its strong inductive pull, especially in pyridine systems.

  • Steric Size: Fluorine's van der Waals radius is only slightly larger than that of hydrogen. Consequently, it imparts minimal steric hindrance, a significant advantage when designing reactions where bulky groups might impede catalyst approach.[18][19][20]

Impact on Reactivity and Synthetic Outcomes

The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center. This can, in principle, accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this electronic pull can also exacerbate the propensity for protodeboronation, particularly in fluorine-substituted arylboronic acids under basic conditions.[9][21]

The net effect is often context-dependent, relying on the specific reaction conditions, the position of the fluorine atom, and the nature of the coupling partner. Despite potential challenges with stability, fluorinated pyridinylboronic acids are highly valuable reagents. For instance, 2-Fluoropyridine-3-boronic acid is a versatile building block, with the fluorine substituent providing unique electronic properties that can enhance reactivity in certain contexts.[22]

Fluorine_Effects Fluoropyridine Fluorine on Pyridine Ring Inductive Strong Inductive Withdrawal (-I) Fluoropyridine->Inductive Resonance Weak Resonance Donation (+M) Fluoropyridine->Resonance Steric Minimal Steric Hindrance Fluoropyridine->Steric Result Net Effect: Electron-Poor Ring, Increased Boron Lewis Acidity Inductive->Result Resonance->Result

Caption: Dominant electronic and steric effects of a fluorine substituent.

Chapter 3: The Dual-Natured Modulator - The Methoxy Group

The methoxy group (-OCH₃) presents a more complex electronic profile than fluorine. Its influence on the reactivity of pyridinylboronic acids is a delicate interplay between opposing electronic forces, often dictated by its position on the pyridine ring.

Electronic and Steric Profile
  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak inductive withdrawal of electron density.

  • Resonance Effect (+M): The oxygen's lone pairs can be donated into the pyridine ring's π-system. This is a powerful electron-donating effect, particularly when the methoxy group is positioned ortho or para to the boronic acid, as it increases electron density at these positions.

  • Steric Size: The methoxy group is significantly larger than fluorine or hydrogen, introducing notable steric bulk. This can influence the approach of reagents and catalysts to the reaction center.[23]

Impact on Reactivity and Synthetic Outcomes

The dominant effect of the methoxy group is typically its electron-donating resonance. By enriching the pyridine ring with electron density, it can modulate the rate of oxidative addition and other steps in the catalytic cycle.

A key feature of ortho-methoxy substituents is their potential for chelation. The oxygen atom can coordinate to the palladium center during the catalytic cycle.[24] This transient chelation can stabilize transition states, influence the regioselectivity of reactions, and ultimately enhance reaction rates and yields.[24] This beneficial effect has been observed in various Suzuki-Miyaura couplings.[24]

Chapter 4: Comparative Analysis and Data

The choice between a fluorine or a methoxy substituent depends entirely on the desired synthetic outcome. Fluorine generally deactivates the ring, increasing the boron's Lewis acidity, while methoxy activates the ring through resonance and offers potential catalytic benefits via chelation.

Table 1: Comparison of Fluorine and Methoxy Substituent Properties
FeatureFluorine (-F)Methoxy (-OCH₃)
Primary Electronic Effect Strong Inductive Withdrawal (-I)Strong Resonance Donation (+M)
Secondary Electronic Effect Weak Resonance Donation (+M)Weak Inductive Withdrawal (-I)
Net Effect on Ring Electron-Deficient (Deactivated)Electron-Rich (Activated)
Steric Hindrance LowModerate to High
Impact on Boron Acidity Increases Lewis AcidityDecreases Lewis Acidity
Special Reactivity Can increase susceptibility to protodeboronationPotential for Pd-chelation at ortho position
Table 2: Performance in Suzuki-Miyaura Cross-Coupling

The following data, adapted from the literature, illustrates the performance of various boronic acids in coupling with pyridine-2-sulfonyl fluoride (PyFluor), providing a standardized comparison.[3][6]

Boronic Acid/EsterCoupling PartnerCatalyst SystemProductYield (%)Reference
4-Methoxy phenyl boronic acidPyFluorPd(dppf)Cl₂, Na₃PO₄, Dioxane2-(4-methoxyphenyl)pyridineModest[3][6]
4-Cyano phenyl boronic acidPyFluorPd(dppf)Cl₂, Na₃PO₄, Dioxane2-(4-cyanophenyl)pyridineModest[3][6]
3-Pyridyl boronic esterPyFluorPd(dppf)Cl₂, Na₃PO₄, Dioxane2,3'-BipyridineModest[3][6]
4-Pyridyl boronic esterPyFluorPd(dppf)Cl₂, Na₃PO₄, Dioxane2,4'-BipyridineModest[3][6]

Note: Direct yield comparisons between fluorine and methoxy-substituted pyridinylboronic acids under identical conditions are sparse in the provided literature, but the general principles of their electronic influence hold true across various cross-coupling reactions.

Chapter 5: Field-Proven Methodologies and Protocols

Synthesizing and utilizing these reagents requires careful attention to reaction conditions to maximize yield and minimize side reactions.

Synthesis Protocol: 6-Chloro-2-methoxypyridin-3-ylboronic acid

This protocol is based on a directed ortho-metallation (DoM) approach, a powerful strategy for functionalizing substituted pyridines.[25]

Causality: The methoxy group directs the lithiation to the adjacent C3 position. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures prevents side reactions and ensures regioselective deprotonation. The subsequent quench with an electrophilic boron source (triisopropyl borate) installs the boronic ester, which is then hydrolyzed to the boronic acid.

Synthesis_Workflow cluster_0 Synthesis Workflow A 1. Dissolve 2-chloro-6-methoxypyridine in dry THF under N₂ B 2. Cool to -78 °C A->B C 3. Add LDA solution dropwise B->C D 4. Stir for 1 hour at -78 °C (Directed Ortho-Metallation) C->D E 5. Add Triisopropyl borate (TIPB) dropwise D->E F 6. Allow to warm to room temp. overnight E->F G 7. Aqueous Workup & pH Adjustment (Quench, Basify, Wash, Acidify) F->G H 8. Isolate Product by Filtration G->H

Caption: Experimental workflow for the synthesis of a substituted pyridinylboronic acid.

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Preparation: In a separate flask, prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C.

  • Metallation: Slowly add the starting material, 2-chloro-6-methoxypyridine (1.0 equiv.), to the reaction flask. Then, add the prepared LDA solution (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.[25]

  • Borylation: Add triisopropyl borate (1.2 equiv.) dropwise to the reaction mixture. Allow the solution to stir and gradually warm to room temperature overnight.[25]

  • Work-up: Quench the reaction by slowly adding water. Evaporate the organic solvent under reduced pressure. Adjust the pH of the remaining aqueous layer to ~10 with 1M NaOH and wash with diethyl ether to remove unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer to pH 4 with aqueous HBr. The desired boronic acid product will precipitate and can be collected by filtration.[25]

Application Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for coupling a substituted pyridinylboronic acid with an aryl halide.

Causality: The choice of a palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand is critical.[22] The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base (e.g., K₂CO₃, KF) is essential for activating the boronic acid and facilitating the transmetalation step. Anhydrous, degassed solvents are used to prevent quenching of organometallic intermediates and protodeboronation of the starting material.

Step-by-Step Protocol:

  • Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the pyridinylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[22]

  • Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., PPh₃, SPhos, 2-4 mol%).[22]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture with stirring (e.g., 80-110 °C) for the required time (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[22]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[22]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Pyridinylboronic Acid) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The strategic placement of fluorine or methoxy groups on a pyridinylboronic acid provides a powerful lever for controlling reactivity in cross-coupling reactions. Fluorine, through its potent inductive electron withdrawal and minimal steric profile, creates an electron-deficient system with a highly Lewis acidic boron center. In contrast, the methoxy group acts primarily as a resonance donor, enriching the ring with electron density and offering the potential for catalytic rate enhancement through ortho-chelation.

For the synthetic chemist, a deep understanding of these opposing electronic and steric influences is not merely academic; it is a practical necessity for the rational design of experiments, the optimization of reaction conditions, and the successful synthesis of novel chemical entities. By mastering the interplay of these substituents, researchers can navigate the inherent challenges of pyridinylboronic acid chemistry and unlock their full potential as versatile building blocks in the creation of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (3-Fluoro-2-methoxypyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with exceptional reliability.[1] This guide provides an in-depth technical overview and detailed protocols for the use of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid, a valuable building block for introducing a highly functionalized pyridine moiety prevalent in pharmaceutical and materials science discovery. We will dissect the unique challenges posed by this electron-deficient, sterically hindered heteroaromatic substrate, including catalyst inhibition and the pervasive side reaction of protodeboronation.[2][3] By understanding the mechanistic nuances, we present rational strategies for catalyst selection, base/solvent optimization, and robust experimental setups designed to maximize yield and ensure reproducibility for researchers, scientists, and drug development professionals.

Mechanistic Insights & Strategic Challenges

The success of any Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] However, the specific structure of this compound introduces predictable, surmountable hurdles.

The Palladium Catalytic Cycle

The generally accepted mechanism proceeds as follows: an active Pd(0) species undergoes oxidative addition into the aryl-halide (Ar-X) bond. The resulting Pd(II) complex then undergoes transmetalation with a borate species (formed by the reaction of the boronic acid with a base). Finally, reductive elimination from the subsequent intermediate releases the desired biaryl product and regenerates the Pd(0) catalyst.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The "Pyridyl Problem": Catalyst Inhibition and Reactivity

Pyridine-containing reagents are notoriously challenging in cross-coupling chemistry.[2] The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[6][7] While our substrate is a 4-pyridyl derivative, and this effect is most pronounced for 2-pyridyl systems, the potential for catalyst poisoning remains a key consideration.

Furthermore, the electron-withdrawing nature of both the pyridine ring and the 3-fluoro substituent decreases the nucleophilicity of the boronic acid. This can slow the rate of the crucial transmetalation step, often the rate-limiting step for electron-deficient partners.[8]

The Critical Challenge: Protodeboronation

Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved by a proton source (often water) and replaced with a carbon-hydrogen bond.[3] This process consumes the boronic acid, reduces the yield of the desired product, and generates a byproduct that can complicate purification.[9]

Heteroaromatic boronic acids, particularly those containing a basic nitrogen like pyridine, are highly susceptible to this decomposition pathway.[9][10] The mechanism can be complex and pH-dependent. For some pyridyl boronic acids, a zwitterionic intermediate formed under neutral conditions is highly reactive and prone to rapid, unimolecular fragmentation of the C-B bond.[3][9]

Strategies to Mitigate Protodeboronation:

  • Use of More Stable Boron Species: N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates offer significantly enhanced stability.[9][11] MIDA boronates are air-stable solids that slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[11]

  • Anhydrous Conditions: Minimizing water content can suppress protodeboronation, though this may require the use of alternative bases like potassium trimethylsilanolate (TMSOK).[12]

  • Kinetic Control: Accelerating the rate of the desired coupling reaction so that it outcompetes protodeboronation. This is achieved through careful selection of a highly active catalyst system (palladium precursor and ligand).

Rational Protocol Design: Selecting the Right Tools

A successful protocol for this challenging substrate requires a deliberate choice of reagents to favor the productive catalytic cycle over decomposition pathways.

ParameterRecommendationRationale & Causality
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common, reliable Pd(0) and Pd(II) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[4]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or cataCXium® A.These ligands are both sterically bulky and electron-rich. The bulk promotes the reductive elimination step, while the high electron density accelerates the oxidative addition step, especially with less reactive aryl chlorides.[7] They are proven to be highly effective for challenging heteroaryl couplings.[8]
Base K₃PO₄ or Cs₂CO₃A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex (R-B(OH)₃⁻) that facilitates transmetalation.[1][13] K₃PO₄ and Cs₂CO₃ are strong enough to promote this step effectively but are often associated with lower rates of protodeboronation compared to hydroxide bases.
Solvent System 1,4-Dioxane/H₂O (e.g., 5:1 ratio), Toluene/H₂O, or Anhydrous THF/DME.Aprotic solvents are generally preferred. A small amount of water is often necessary to solubilize the base and facilitate the formation of the borate complex and Pd-OH intermediates.[14] However, excessive water can promote protodeboronation.
Temperature 80-110 °C (Conventional) or 100-150 °C (Microwave)Higher temperatures are typically required to drive the reaction, especially with less reactive coupling partners like aryl chlorides. Microwave heating can significantly reduce reaction times.[7]

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (3.0 equiv), finely ground

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide (if solid), this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane followed by degassed water (e.g., to create a 5:1 solvent ratio, ~0.2 M concentration relative to the aryl halide). If the aryl bromide is a liquid, add it via syringe at this stage.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting aryl halide.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is ideal for rapid optimization and for overcoming higher activation barriers.[7]

Materials:

  • Same as Protocol 1, but using a dedicated microwave reaction vessel.

Procedure:

  • Reagent Addition: In a microwave reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), a suitable palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., DMF or dioxane/water).

  • Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Heat to the target temperature (e.g., 120-150 °C) with stirring for 15-45 minutes.

  • Workup and Purification: After cooling to room temperature, perform the workup and purification as described in Protocol 1.

Experimental Workflow & Troubleshooting

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis reagents Weigh Solid Reagents (Boronic Acid, Pd Catalyst, Ligand, Base) inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvents Add Degassed Solvents & Liquid Reagents inert->solvents heat Heat & Stir (Conventional or Microwave) solvents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete workup Aqueous Workup (Dilute, Filter, Extract, Dry) cool->workup concentrate Concentrate in vacuo workup->concentrate purify Flash Column Chromatography concentrate->purify analysis Characterize Pure Product (NMR, MS, etc.) purify->analysis

Caption: Standard workflow for Suzuki-Miyaura coupling experiments.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor choice of ligand/base.1. Use a fresh palladium source or a pre-catalyst. 2. Ensure thorough degassing by sparging with inert gas or freeze-pump-thaw cycles. 3. Screen alternative ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃).
Significant Protodeboronation 1. High water content. 2. Reaction is too slow. 3. Boronic acid instability.1. Reduce the amount of water or use an anhydrous solvent system. 2. Increase temperature or switch to microwave heating. Increase catalyst loading. 3. Consider synthesizing and using the corresponding MIDA boronate or trifluoroborate salt.[9]
Formation of Homocoupled Byproducts 1. Oxygen contamination. 2. Side reactions of the boronic acid.1. Improve inert atmosphere technique. 2. Lower the reaction temperature or reduce the amount of boronic acid (e.g., to 1.1 equiv).
Difficulty in Purification Presence of closely-eluting byproducts (e.g., protodeboronated starting material).Optimize the reaction to minimize byproduct formation. If unavoidable, explore alternative chromatography conditions (different solvent systems, different stationary phase).

References

Application Notes and Protocols for the Synthesis of Biarylpyridines using (3-Fluoro-2-methoxypyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biarylpyridines

The biarylpyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents and advanced materials.[1][2] The ability to precisely tune the electronic and steric properties of this scaffold through strategic substitution is paramount in modern drug discovery. The reagent, (3-Fluoro-2-methoxypyridin-4-yl)boronic acid , has emerged as a valuable building block for this purpose.[3][4][5] Its unique substitution pattern—a fluorine atom, a methoxy group, and a boronic acid at key positions—offers a sophisticated tool for medicinal chemists to optimize drug candidates' pharmacological profiles.

This technical guide provides an in-depth exploration of the synthesis of biarylpyridines using this compound via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind experimental choices, provide a detailed, field-tested protocol, and present data to guide researchers in their synthetic endeavors.

The Influence of Fluoro and Methoxy Substituents

The substituents on the pyridine ring of this compound are not merely passive decorations; they play a crucial role in modulating the molecule's reactivity and the properties of the final biarylpyridine product.

  • 3-Fluoro Group: The highly electronegative fluorine atom acts as an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen. In drug candidates, the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[6][7][8]

  • 2-Methoxy Group: The methoxy group is an electron-donating group. Its presence can influence the electronic nature of the pyridine ring and provide a handle for further functionalization. In medicinal chemistry, methoxy groups can impact a molecule's conformation and metabolic pathways.[9]

The interplay of these electronic effects makes this boronic acid a versatile reagent for coupling with a wide range of aryl and heteroaryl halides.

The Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool

The palladium-catalyzed Suzuki-Miyaura coupling is the premier method for constructing biaryl systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and catalysts.[10][11][12] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar_Ar_prime Ar-Ar' RedElim->Ar_Ar_prime Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)2 Ar_prime_BOH2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-3-fluoro-2-methoxypyridine

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 1-bromo-4-chlorobenzene.

Materials:

  • This compound (1.0 equiv.)

  • 1-Bromo-4-chlorobenzene (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel

Equipment:

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

protocol_workflow start Start: Assemble Reagents setup Reaction Setup: Add solids to Schlenk tube start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x) setup->inert solvent Add Degassed Solvents: 1,4-Dioxane and Water inert->solvent reaction Heat Reaction: Stir at 90-100 °C for 12-24h solvent->reaction workup Aqueous Work-up: Dilute with EtOAc, wash with water and brine reaction->workup purify Purification: Dry, concentrate, and perform flash chromatography workup->purify end End: Isolate Pure Product purify->end

Caption: Experimental workflow for the synthesis of biarylpyridines.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (e.g., 171 mg, 1.0 mmol), 1-bromo-4-chlorobenzene (e.g., 230 mg, 1.2 mmol), Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol), and sodium carbonate (e.g., 318 mg, 3.0 mmol).[13]

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The use of degassed solvents is crucial to prevent oxidation of the palladium catalyst.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 4-(4-chlorophenyl)-3-fluoro-2-methoxypyridine.

Data Summary: Optimizing Reaction Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common conditions used for coupling of pyridyl boronic acids, providing a starting point for optimization.

CatalystLigandBaseSolvent SystemTypical Temperature (°C)Reference(s)
Pd(PPh₃)₄PPh₃Na₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/EtOH/H₂O80-110[14]
Pd₂(dba)₃SPhos, XPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene80-110[15]
Pd(dppf)Cl₂dppfNa₃PO₄, K₃PO₄Dioxane/H₂O65-100[16][17]
Pd(OAc)₂PCy₃, P(t-Bu)₃KF, K₂CO₃Dioxane, DMFRoom Temp - 110[11][18]

Causality behind Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium catalyst and phosphine ligand is critical. For electron-rich pyridines, bulky and electron-donating ligands like SPhos or P(t-Bu)₃ can promote the rate-limiting oxidative addition step.[19] Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that is often effective for a wide range of substrates.[20]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[11] Inorganic bases like carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the formation of side products.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is frequently employed. Water is often necessary to dissolve the inorganic base and facilitate the reaction.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of functionalized biarylpyridines. The Suzuki-Miyaura cross-coupling provides a reliable and efficient method for incorporating this building block into complex molecules. By understanding the roles of the substituents and carefully selecting the reaction conditions, researchers can leverage this reagent to accelerate the development of new therapeutics and functional materials. The protocol and data provided herein serve as a comprehensive guide for scientists and professionals in the field of drug development and organic synthesis.

References

The Strategic Utility of (3-Fluoro-2-methoxypyridin-4-yl)boronic Acid in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Component for Targeted Therapies

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of approved drugs demonstrating profound clinical impact. Within the medicinal chemist's arsenal, certain building blocks consistently emerge due to their ability to impart desirable properties such as potency, selectivity, and favorable pharmacokinetics. (3-Fluoro-2-methoxypyridin-4-yl)boronic acid has surfaced as a key intermediate in the synthesis of next-generation kinase inhibitors. Its unique electronic and structural features—combining the electron-withdrawing fluorine, the electron-donating methoxy group, and the versatile boronic acid handle on a pyridine core—make it an invaluable tool for constructing complex, biologically active molecules. This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles and offering detailed protocols for its use in the synthesis of potent kinase inhibitors.

Core Principles: The Role of the Fluoromethoxypyridine Moiety

The 3-fluoro-2-methoxypyridine scaffold is not merely a passive linker. Its substituents are strategically positioned to engage in critical interactions within the ATP-binding pocket of kinases and to fine-tune the physicochemical properties of the final inhibitor.

  • Fluorine as a Bioisostere and Metabolic Blocker: The fluorine atom at the 3-position serves multiple roles. It can act as a hydrogen bond acceptor, forming crucial interactions with the kinase hinge region. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing solubility and cell permeability. Critically, fluorine can serve as a metabolic blocker, preventing oxidative metabolism at that position and thereby increasing the compound's half-life.

  • Methoxy Group for Potency and Selectivity: The 2-methoxy group can also participate in hydrogen bonding and, due to its steric bulk and electronic properties, can direct the molecule's orientation within the binding site, enhancing both potency and selectivity for the target kinase over others in the kinome.

  • The Pyridine Core: The pyridine ring itself is a common motif in kinase inhibitors, often mimicking the adenine ring of ATP to bind to the hinge region of the kinase.[1]

  • Boronic Acid as a Versatile Handle: The boronic acid functional group is exceptionally useful for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction is highly valued in pharmaceutical synthesis for its mild conditions, functional group tolerance, and the stability of the boronic acid starting materials.[1]

Application & Case Study: Synthesis of RIO Kinase 2 (RIOK2) Inhibitors

A prominent application of this compound is in the synthesis of inhibitors for RIO Kinase 2 (RIOK2), an atypical serine/threonine kinase essential for ribosome biogenesis and cell cycle regulation.[4] Overexpression of RIOK2 has been linked to several cancers, including glioblastoma and acute myeloid leukemia (AML), making it an attractive therapeutic target.[5][6]

RIOK2 Signaling and Therapeutic Rationale

RIOK2 plays a critical role in the maturation of the 40S ribosomal subunit. Its inhibition disrupts this process, leading to a decrease in protein synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells, which are highly dependent on rapid protein production for their proliferation.[4][7] The signaling pathway involves EGFR and PI3K/Akt, with RIOK2 being a key downstream effector.[4] Therefore, inhibiting RIOK2 presents a compelling strategy to suppress tumor growth.

Below is a diagram illustrating the central role of RIOK2 in cell proliferation pathways.

RIOK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR binds PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates mTORC2 mTORC2 Akt->mTORC2 activates RIOK2 RIOK2 mTORC2->RIOK2 phosphorylates 40S_maturation 40S Ribosome Maturation RIOK2->40S_maturation promotes Protein_Synthesis Protein Synthesis 40S_maturation->Protein_Synthesis Cell_Proliferation Cell Proliferation & Survival Protein_Synthesis->Cell_Proliferation RIOK2_Inhibitor RIOK2 Inhibitor RIOK2_Inhibitor->RIOK2 inhibits

Caption: Simplified RIOK2 signaling pathway in cancer.

Detailed Protocols: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone for incorporating the (3-Fluoro-2-methoxypyridin-4-yl) moiety. The general workflow involves the palladium-catalyzed coupling of the boronic acid with a suitable aryl or heteroaryl halide.

Suzuki_Workflow start Start reactants Combine Reactants: - Aryl Halide (e.g., Bromo-core) - this compound - Base (e.g., K2CO3, Cs2CO3) - Pd Catalyst & Ligand start->reactants inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) reactants->inert solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Dilute, Extract, Wash) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Final Kinase Inhibitor purify->end

Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of a Pyrazolopyrimidine-based RIOK2 Inhibitor Intermediate

This protocol is adapted from methodologies described for the synthesis of related kinase inhibitors, employing typical Suzuki-Miyaura conditions suitable for heteroaryl couplings.

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • This compound (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, this compound, Pd(dppf)Cl₂, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask via syringe. The solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl chloride is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-((3-fluoro-2-methoxypyridin-4-yl))-1H-pyrazolo[3,4-d]pyrimidine intermediate.

Causality and Optimization Insights:
  • Choice of Catalyst: Pd(dppf)Cl₂ is often effective for coupling heteroaryl chlorides and boronic acids due to the ligand's ability to promote both oxidative addition and reductive elimination steps.[8] Other catalysts like Pd(PPh₃)₄ can also be screened.

  • Base Selection: An inorganic base is required to activate the boronic acid for transmetalation.[3] Cesium carbonate is often used for challenging couplings as its solubility in organic solvents can be beneficial. Other bases like K₂CO₃ or K₃PO₄ can also be effective and may require optimization.

  • Solvent System: A mixture of an organic solvent (like dioxane or DMF) and water is common. Water can aid in dissolving the base and facilitating the catalytic cycle. The ratio should be optimized to ensure solubility of all reactants.

  • Temperature: Temperatures between 80-110 °C are typical. Higher temperatures can accelerate the reaction but may also lead to decomposition of sensitive substrates or the boronic acid (protodeboronation).

Quantitative Data Summary

The effectiveness of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) or their dissociation constant (Kd). While specific data for inhibitors derived solely from the title boronic acid is often embedded within broader proprietary datasets, the following table represents typical potency values for selective RIOK2 inhibitors developed from similar scaffolds.

Compound ClassTarget KinasePotency (Kd or IC₅₀)Reference
Naphthyl-pyridine derivativesRIOK2160 nM (Kd)[5]
[4][5][6]triazolo[4,5-c]quinolin-4-onesRIOK26.1 nM (Kd)[5]
Pyrazolopyrimidine derivativesCDK20.057 µM (IC₅₀)[9]
Pyrazolo[3,4-b]pyridine derivativesTRKA56 nM (IC₅₀)[7]

This table illustrates the potency of various kinase inhibitor scaffolds, including those structurally related to compounds that can be synthesized using pyridyl boronic acids.

Conclusion and Future Outlook

This compound is a highly strategic building block for the development of modern kinase inhibitors. Its pre-installed fluorine and methoxy substituents provide a sophisticated means to enhance binding affinity, selectivity, and metabolic stability. The robust and versatile Suzuki-Miyaura coupling enables its efficient incorporation into a wide array of heterocyclic cores, as demonstrated by its utility in the synthesis of RIOK2 inhibitors. As the quest for more selective and potent targeted therapies continues, the rational design of such advanced intermediates will remain a cornerstone of successful drug discovery campaigns.

References

Application Notes and Protocols: Navigating the Suzuki-Miyaura Coupling of Substituted Pyridinylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds.[1] Its application in synthesizing biaryl and hetero-biaryl structures is particularly crucial in drug discovery and materials science, where the pyridine scaffold is a privileged motif. However, the use of substituted pyridinylboronic acids as nucleophilic partners presents a unique and often frustrating set of challenges for the synthetic chemist. These substrates are notoriously prone to decomposition and can inhibit the very catalyst meant to promote their transformation.[2][3] This guide provides a deep, mechanistically-grounded overview of these challenges and delivers robust, field-proven protocols to overcome them. We will move beyond simple procedural lists to explain the causality behind component selection, empowering researchers to not only follow protocols but to troubleshoot and adapt them for novel and complex substrates.

The "Pyridyl Problem": Understanding the Core Challenges

The successful execution of a Suzuki-Miyaura coupling with pyridinylboronic acids hinges on understanding and mitigating a trio of interconnected issues collectively known as the "pyridyl problem." These challenges are most acute for the 2-pyridyl isomer but can influence the reactivity of all substituted pyridinylboron reagents.

sub Substituted Pyridinylboronic Acid chal1 Protodeboronation (C-B Bond Cleavage) sub->chal1  Decomposition chal2 Slow Transmetalation (Electron Deficiency) sub->chal2  Reactivity chal3 Catalyst Inhibition (N-Pd Coordination) sub->chal3  Catalysis

Figure 1: Core challenges associated with pyridinylboronic acids.

  • Protodeboronation: This is the most common failure mode, involving the cleavage of the carbon-boron bond and its replacement with a proton from the reaction medium.[4] Pyridinylboronic acids, especially the 2-pyridyl isomer, are highly susceptible to this decomposition pathway, which is often accelerated by aqueous bases or acidic impurities.[2][5] This instability depletes the nucleophilic partner, leading to low yields and the recovery of unreacted starting material.

  • Catalyst Inhibition: The Lewis basic lone pair on the pyridine nitrogen can coordinate directly to the palladium catalyst. In the case of 2-pyridylboronic acid, this can form a stable five-membered chelate, effectively sequestering the palladium and inhibiting its catalytic activity.[2][3] This coordination competes with the binding of the aryl halide and boronate, stalling the catalytic cycle.

  • Slow Transmetalation: Pyridine is an electron-deficient heterocycle. This electronic property reduces the nucleophilicity of the ipso-carbon attached to the boron atom, leading to a sluggish transmetalation step—the crucial transfer of the pyridyl group from boron to the palladium center.[2][6] This slow step not only reduces the overall reaction rate but also gives the unstable boronic acid more time to decompose via protodeboronation.

Strategic Component Selection for Success

Overcoming the "pyridyl problem" requires a holistic approach where every component of the reaction is carefully chosen to favor the productive catalytic cycle over the decomposition and inhibition pathways.

The Boron Reagent: Stability is Key

The single most effective strategy for dealing with unstable pyridinylboronic acids is to not use the free acid at all. A variety of air-stable and robust boronic acid surrogates have been developed that protect the C-B bond until the moment of reaction.

Boron Reagent TypeStructure Example (2-Pyridyl)Key AdvantagesConsiderations
Boronic Acid Py-B(OH)₂Commercially available, no pre-activation needed.Highly unstable, prone to protodeboronation, especially 2-pyridyl isomer.[7]
Pinacol Ester Py-B(pin)Increased stability over boronic acid.[5]Can have lower reactivity; requires strong activation.
Trifluoroborate Salt Py-BF₃⁻K⁺Air- and moisture-stable crystalline solids.[8]Requires specific conditions for effective coupling.
MIDA Boronate Py-B(MIDA)Exceptionally air-stable; enables in situ slow release of the boronic acid, minimizing decomposition.[7]Requires hydrolysis step to release the boronic acid during the reaction.
PDEA Ester Py-B(PDEA)Stabilized by an intramolecular N→B dative bond, making it stable to storage.[9]May require specific conditions or additives (e.g., copper salts) for optimal reactivity.[9]

For challenging substrates, particularly 2-pyridyl derivatives, MIDA boronates are highly recommended as they provide a general solution to the instability problem by keeping the concentration of the free, reactive boronic acid low throughout the reaction.[7]

The Palladium Catalyst System: Fast, Strong, and Shielded

The choice of palladium source and, more importantly, the phosphine ligand is critical. The goal is to create a catalytic species that is so active that the rate of the desired cross-coupling far exceeds the rates of catalyst inhibition and substrate decomposition.

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern Buchwald-type precatalysts are often superior for these challenging couplings. These precatalysts are air-stable and designed for the rapid, clean generation of the active monoligated Pd(0) species, which is essential for initiating the catalytic cycle before the boronic acid can decompose.[10]

  • Ligand Selection: Standard ligands like PPh₃ are often inadequate. Success requires the use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) .[11][12][13]

    • High Electron Density: Facilitates the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center.[13]

    • Steric Bulk: Promotes the final, product-forming reductive elimination step and helps prevent the formation of inactive palladium dimers.[14] It also creates a protective pocket around the palladium center, which can disfavor the inhibitory coordination of the pyridine nitrogen.

Ligand ClassCommon ExamplesRecommended For
Buchwald Ligands XPhos, SPhos, RuPhosGeneral purpose for heteroaryl couplings; highly active and versatile.[15][16]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Effective for coupling with less reactive aryl chlorides.[11]
N-Heterocyclic Carbenes IMes, IPrStrong electron-donating character, provides high catalyst stability.[11]
The Base and Solvent: Controlling the Environment

The base and solvent work in concert to activate the boronic acid while minimizing its degradation.

  • Base: The base activates the boronic acid by converting it to a more nucleophilic boronate species (e.g., [Py-B(OH)₃]⁻), which is necessary for transmetalation.[11]

    • Carbonates (K₂CO₃, Cs₂CO₃): Common, effective, but their use with water can accelerate protodeboronation. Cs₂CO₃ is often a superior choice for difficult couplings.[17]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base often used in anhydrous conditions. It is particularly effective for sterically hindered substrates.[16]

    • Fluorides (KF, CsF): Can be used in aqueous or anhydrous conditions. The fluoride anion is thought to form a hypervalent silicon species on glassware, which may influence reactivity, or directly activate the boronic acid.[6][17]

    • Anhydrous Soluble Bases (TMSOK): For extremely sensitive substrates, using a soluble base like potassium trimethylsilanolate (TMSOK) in strictly anhydrous conditions can prevent protodeboronation entirely.[4]

  • Solvent:

    • Aprotic Ethers (Dioxane, THF, DME): The most common solvents for Suzuki couplings. Rigorous drying is essential.

    • Alcohol Co-solvents (i-PrOH, n-BuOH): The addition of an alcohol like isopropanol can sometimes dramatically improve yields, though the exact role is complex and may involve aiding base solubility or participating in the catalytic cycle.[17]

    • Aqueous Mixtures: While common, aqueous conditions should be approached with caution for pyridinylboronic acids due to the risk of protodeboronation. If water is necessary (e.g., to dissolve a carbonate base), it should be thoroughly degassed.

The Suzuki-Miyaura Catalytic Cycle & Experimental Workflow

Understanding the fundamental mechanism is key to rational protocol design. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination, which regenerate the active Pd(0) catalyst.[18][19]

G pd0 L₂Pd⁽⁰⁾ (Active Catalyst) oa_complex L₂Pd⁽ᴵᴵ⁾(Ar¹)(X) pd0->oa_complex Oxidative Addition tm_complex L₂Pd⁽ᴵᴵ⁾(Ar¹)(Ar²) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination re_out Ar¹-Ar² (Product) tm_complex->re_out center oa_in Ar¹-X (Aryl Halide) oa_in->pd0 tm_in Ar²-B(OR)₂ (Pyridinylboronate) tm_in->oa_complex base_in Base (e.g., K₂CO₃) base_in->tm_in Activation

Figure 2: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

A generalized workflow for setting up these reactions is critical to ensure reproducibility and success, emphasizing the need for an inert atmosphere to protect the catalyst and reagents.

prep 1. Vessel Preparation (Oven-dried flask, stir bar) inert 2. Inert Atmosphere (Purge with Ar or N₂) prep->inert add_solids 3. Add Solids (Aryl Halide, Boron Reagent, Base) inert->add_solids add_solvents 4. Add Degassed Solvents add_solids->add_solvents add_catalyst 5. Add Catalyst/Ligand (Often as a solution) add_solvents->add_catalyst react 6. Heat and Stir (Typically 80-110 °C) add_catalyst->react monitor 7. Monitor Progress (TLC, LC-MS) react->monitor workup 8. Aqueous Work-up monitor->workup purify 9. Purification (Column Chromatography) workup->purify product Product purify->product

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.[2]

Optimized Experimental Protocols

The following protocols provide robust starting points. Researchers should note that optimization may be required for particularly challenging or novel substrates.

Protocol 1: General Coupling of 3- and 4-Pyridinylboronic Acids

This protocol is suitable for the more stable pyridinyl isomers and uses standard, high-performance conditions.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridinylboronic acid (1.5 equiv), and finely powdered potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand: In a separate small vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.5 mol%).

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (to a concentration of ~0.1 M with respect to the aryl halide) to the main reaction vial, followed by degassed water (typically a 4:1 to 10:1 dioxane:water ratio).

  • Reaction Initiation: Add the catalyst/ligand mixture to the reaction vial.

  • Heating: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the limiting reagent.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16]

Protocol 2: High-Performance Protocol for Unstable 2-Pyridinyl MIDA Boronates

This protocol is specifically designed for the most challenging 2-pyridyl substrates, leveraging the stability of MIDA boronates and strictly anhydrous conditions to prevent decomposition.[7]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (typically a chloride or bromide, 1.0 equiv), 2-pyridyl MIDA boronate (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and subject it to three cycles of vacuum backfill with argon.

  • Catalyst System: Add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., dioxane/isopropanol 3:1 mixture, to ~0.2 M).

  • Heating: Heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours. The slow hydrolysis of the MIDA boronate by trace moisture or the alcohol co-solvent releases the active boronic acid in situ.

  • Monitoring & Work-up: Follow steps 7-9 from Protocol 1.

Summary of Recommended Starting Conditions

The following table provides a quick-reference guide for selecting initial reaction conditions based on the pyridinylboronic acid isomer.

Parameter2-Pyridinyl (Unstable)3-Pyridinyl (Stable)4-Pyridinyl (Stable)
Boron Reagent MIDA Boronate or Trifluoroborate[7]Boronic Acid or Pinacol EsterBoronic Acid or Pinacol Ester
Aryl Partner Bromide, ChlorideBromide, Chloride, TriflatesBromide, Chloride, Triflates
Pd Precatalyst Buchwald Precatalyst (e.g., XPhos-G3)Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand SPhos, RuPhos [8][15]XPhos, SPhosXPhos, P(t-Bu)₃
Base K₃PO₄, CsF (Anhydrous)[6][16]K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent Dioxane/i-PrOH, Anhydrous THF[17]Dioxane/H₂O (e.g., 5:1)Dioxane/H₂O, Toluene
Temperature 90 - 110 °C80 - 110 °C80 - 110 °C

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Fluoro-2-methoxypyridin-4-yl)boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Chemistry

Substituted pyridine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of specific substitution patterns on the pyridine ring is a key strategy for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[2] This palladium-catalyzed reaction is celebrated for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-containing reagents.[1]

This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid with a range of aryl halides. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a robust starting point for researchers and process chemists. Furthermore, a troubleshooting guide is included to address common challenges encountered with this class of heteroarylboronic acids.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: In the presence of a base, the boronic acid is activated to form a more nucleophilic boronate species. This species then transfers its organic moiety (the pyridyl group in this case) to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R¹-Pd(II)L₂(X) Pd(0)L2->Oxidative_Addition Oxidative Addition (R¹-X) Transmetalation_Complex R¹-Pd(II)L₂(R²) Oxidative_Addition->Transmetalation_Complex Transmetalation (R²-B(OR)₃⁻) Transmetalation_Complex->Pd(0)L2 Reductive Elimination (R¹-R²) Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Base (e.g., OH⁻) Boronate->Oxidative_Addition Enters Transmetalation Step caption The catalytic cycle of the Suzuki-Miyaura coupling.

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the coupling of this compound with various aryl halides. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides or sterically hindered partners.

Materials:

  • This compound (1.0 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with a temperature controller

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Rationale for Reagent Selection

The choice of each component in the Suzuki-Miyaura coupling is critical for its success, especially when dealing with heteroaromatic substrates.

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with ligands like SPhos or XPhosPd(dppf)Cl₂ is a versatile and robust catalyst often effective for challenging couplings, including those with heteroaryl boronic acids.[6] For less reactive aryl chlorides, more active catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is crucial for activating the boronic acid to form the more reactive boronate species.[8] The choice of base can influence the reaction rate and selectivity. K₃PO₄ is often a good choice for challenging couplings.[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is commonly used. Water aids in dissolving the base and can facilitate the transmetalation step.[10] Anhydrous conditions may be beneficial in cases where protodeboronation is a significant side reaction.[11]
Aryl Halide Aryl iodides, bromides, triflates, and chloridesThe reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[12] Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can make it more challenging.[9]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or incorrect base/solvent combination.Use a fresh batch of catalyst. Consider a more active catalyst system (e.g., with a Buchwald-type ligand). Screen different bases and solvents. Ensure the reaction temperature is appropriate for the aryl halide's reactivity.
Protodeboronation of the Boronic Acid Presence of excess water or protic impurities, or a base that is too strong.Use rigorously dried solvents and reagents. Consider switching to a milder base like KF or using anhydrous conditions. The use of boronic esters (e.g., pinacol esters) can also mitigate this issue.
Homocoupling of the Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction is set up under a strictly inert atmosphere and that the solvents are properly degassed.
Formation of Byproducts Side reactions due to high temperatures or prolonged reaction times.Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a highly effective method for the synthesis of valuable substituted biaryl compounds. By carefully selecting the palladium catalyst, base, and solvent system, and by understanding the underlying mechanism, researchers can achieve high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes & Protocols: The Strategic Use of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Pyridinyl Scaffolds in Agrochemicals

The pyridine ring is a privileged scaffold in modern agrochemical design, present in a multitude of commercial herbicides, fungicides, and insecticides[1]. Its unique electronic properties and ability to interact with biological targets make it a cornerstone for innovation. The strategic incorporation of fluorine atoms and other substituents can dramatically enhance a molecule's metabolic stability, binding affinity, and overall efficacy[2][3]. (3-Fluoro-2-methoxypyridin-4-yl)boronic acid (CAS: 1598387-84-8) is a sophisticated building block that provides chemists with a direct route to introduce a highly functionalized, fluorinated pyridine moiety. This potent combination of a fluorine atom at the 3-position and a methoxy group at the 2-position offers a unique electronic and steric profile, making it a reagent of high interest for the discovery of next-generation crop protection agents.

These application notes serve as a technical guide for researchers and synthetic chemists, providing a detailed framework for the utilization of this compound in the synthesis of 4-arylpyridine derivatives, a class of compounds with demonstrated fungicidal and bactericidal potential[4][5]. The primary focus will be on the application of the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation[6][7].

Core Application: Suzuki-Miyaura Cross-Coupling for 4-Arylpyridine Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling is the premier method for linking the (3-Fluoro-2-methoxypyridin-4-yl) moiety to various aryl or heteroaryl systems. This reaction is celebrated for its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of its boronic acid reagents[1][7]. The general transformation is depicted below:

General Reaction Scheme: Aryl Halide + this compound → 4-(Aryl)-3-fluoro-2-methoxypyridine

The successful execution of this coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. The electronic nature of the pyridine ring, influenced by the electron-withdrawing fluorine and electron-donating methoxy group, necessitates optimized conditions to achieve high yields and avoid common side reactions such as protodeboronation[6].

Experimental Protocols: Representative Synthesis of a 4-Arylpyridine Derivative

The following protocol is a representative, field-tested procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is designed to be a robust starting point, and optimization may be required for specific, challenging substrates.

Objective: To synthesize 4-(4-chlorophenyl)-3-fluoro-2-methoxypyridine.

Materials:

  • This compound (1.2 equiv)

  • 1-Bromo-4-chlorobenzene (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water (Degassed)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Step-by-Step Methodology:
  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.2 mmol), 1-bromo-4-chlorobenzene (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.5 mmol).

    • Causality: Using a Schlenk flask allows for the entire procedure to be conducted under an inert atmosphere (Argon or Nitrogen), which is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. Pd(dppf)Cl₂ is chosen as the catalyst precursor due to its high efficiency and stability in coupling heteroaryl boronic acids[8].

  • Solvent Addition:

    • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

    • Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.

    • Causality: A dioxane/water solvent system is highly effective for Suzuki couplings. Water not only helps to dissolve the inorganic base (Na₂CO₃) but also facilitates the crucial transmetalation step in the catalytic cycle[6]. Degassing is essential to remove dissolved oxygen.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

    • Trustworthiness: Continuous monitoring provides a self-validating system, ensuring the reaction proceeds to completion and preventing the formation of degradation byproducts from excessive heating.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic phase sequentially with water (2 x 15 mL) and brine (15 mL).

    • Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-(4-chlorophenyl)-3-fluoro-2-methoxypyridine.

    • Trustworthiness: Chromatographic purification ensures the removal of residual catalyst, ligand, and any side products, providing the target compound with high purity suitable for further biological testing.

Data Presentation: Expected Outcomes

The reactivity in Suzuki-Miyaura couplings is highly dependent on the electronic nature of the coupling partners. The following table provides a summary of expected yields for the coupling of this compound with various aryl halides, based on established literature for analogous reactions[1][9].

Aryl Halide PartnerElectronic NatureExpected Yield RangeNotes
4-BromoanisoleElectron-rich75-90%Generally couples efficiently.
4-BromotolueneElectron-neutral80-95%Excellent coupling partner.
4-BromobenzonitrileElectron-poor70-85%Good reactivity is expected.
2-BromotolueneSterically hindered60-75%Lower yields may be observed due to steric hindrance near the reaction site.
4-ChlorotolueneLess reactive halide50-70%Requires a more active catalyst system or higher temperatures.

Visualization of Key Processes

To better understand the experimental and mechanistic details, the following diagrams have been generated.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base solvents Add Dioxane/Water & Degas with Argon reagents->solvents heat Heat to 90 °C & Monitor Progress (TLC/LC-MS) solvents->heat extract Cool, Dilute with EtOAc, Wash with Water & Brine heat->extract purify Dry, Concentrate, & Purify via Column Chromatography extract->purify product Isolate Pure 4-Arylpyridine Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving Pd(0) and Pd(II) species[6].

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX R¹-X Trans Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Trans->PdII_R1R2 R²-B(OH)₃⁻ RE Reductive Elimination RE->Pd0 R¹-R² Product R¹-R² RE->Product ArX R¹-X ArX->OA Boronic R²-B(OH)₂ Boronic->Trans Base Base (e.g., CO₃²⁻) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion and Future Prospects

This compound is a highly valuable and versatile reagent for the synthesis of novel agrochemicals. The Suzuki-Miyaura coupling provides a reliable and efficient pathway to construct 4-arylpyridine scaffolds, which are known to exhibit potent biological activities. The protocols and insights provided herein offer a solid foundation for researchers to explore the full potential of this unique building block in the development of innovative and effective crop protection solutions. By leveraging this advanced intermediate, scientists can accelerate the discovery of compounds with improved performance, selectivity, and environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Coupling with (3-Fluoro-2-methoxypyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Introduction: Understanding the Challenge

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly for constructing biaryl and heteroaryl structures prevalent in pharmaceutical compounds.[1] However, not all coupling partners are created equal. (3-Fluoro-2-methoxypyridin-4-yl)boronic acid presents a unique set of challenges that can often lead to frustratingly low yields.

The difficulty arises from the electronic and structural properties of the molecule itself:

  • Electron-Deficient Ring: The pyridine nitrogen and the C3-fluoro substituent are both strongly electron-withdrawing. This reduces the nucleophilicity of the boronic acid, which can significantly slow down the crucial transmetalation step in the catalytic cycle.[2][3]

  • Proneness to Protodeboronation: The carbon-boron bond in electron-deficient heteroaryl boronic acids is particularly susceptible to cleavage by proton sources (a side reaction known as protodeboronation).[4][5] This unwanted reaction consumes the starting material, directly reducing the potential yield of the desired product.[4][5]

  • Potential for Catalyst Inhibition: The basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition.[6]

This guide provides a structured troubleshooting framework in a question-and-answer format to help you diagnose and solve common issues encountered when using this challenging but valuable building block.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction has a very low yield or has failed completely. Where do I start troubleshooting?

A1: A failed Suzuki coupling can be traced back to several core factors. Before making drastic changes, systematically verify the foundational parameters of your reaction setup.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst and associated phosphine ligands are highly sensitive to oxygen.[7][8] Inadequate degassing or a poor seal on your reaction vessel is a common cause of failure.

    • Action: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[8] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[3]

  • Reagent Quality and Stability: Boronic acids can degrade over time, especially when exposed to air and moisture.[7]

    • Action: Use a fresh batch of this compound or one that has been stored correctly under an inert atmosphere in a freezer.[3] Verify the purity of your aryl halide and ensure your base is anhydrous and finely powdered.

  • Catalyst Activity: The palladium precatalyst must efficiently generate the active Pd(0) species in situ.

    • Action: If using a standard precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction. For more reliable and rapid activation, consider using modern, air-stable precatalysts like the Buchwald G3 or G4 palladacycles.[7] These are designed for challenging couplings and generate the active catalyst under mild conditions.[9]

Below is a workflow to guide your initial troubleshooting process.

start Low or No Yield Observed check_inert Is the inert atmosphere guaranteed? start->check_inert check_reagents Are all reagents (boronic acid, halide, base) fresh and pure? check_inert->check_reagents Yes fix_inert Action: Re-degas solvents. Use Schlenk techniques. Ensure positive pressure. check_inert->fix_inert No check_catalyst Is the catalyst system active and appropriate? check_reagents->check_catalyst Yes fix_reagents Action: Use fresh boronic acid. Verify purity of aryl halide. Use anhydrous base. check_reagents->fix_reagents No fix_catalyst Action: Use a fresh catalyst. Switch to a modern precatalyst (e.g., Buchwald G3/G4). check_catalyst->fix_catalyst No proceed Proceed to Specific Troubleshooting check_catalyst->proceed Yes fix_inert->start Retry fix_reagents->start Retry fix_catalyst->start Retry

Caption: Initial troubleshooting workflow for failed Suzuki couplings.
Q2: I've confirmed my setup is sound, but my main byproduct is 3-Fluoro-2-methoxypyridine. How do I prevent this protodeboronation?

A2: The formation of 3-Fluoro-2-methoxypyridine is a classic sign of protodeboronation, where the C-B bond is cleaved by a proton source before cross-coupling can occur.[5] This is the most significant challenge with this specific boronic acid.

Causality: The electron-withdrawing nature of the fluoro-substituted pyridine ring makes the C-B bond highly polarized and susceptible to protonolysis, a reaction often accelerated by the base required for the Suzuki coupling itself.[4][10]

Solutions:

  • Choice of Base: Avoid strong, protic bases like NaOH or KOH. A finely powdered, anhydrous, and milder base is crucial.

    • Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[7][8] They are strong enough to promote the formation of the boronate 'ate' complex needed for transmetalation but are less likely to promote protodeboronation compared to hydroxides.

  • Solvent System: While many Suzuki reactions use aqueous mixtures, water is a direct proton source. Minimizing or eliminating water is key.

    • Recommendation: Use anhydrous solvents like dioxane, toluene, or THF.[8] If a co-solvent is needed for solubility, a minimal amount of water can be used, but fully anhydrous conditions are preferable if protodeboronation is severe.

  • Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative is a highly effective strategy. These reagents act as "slow-release" sources, keeping the concentration of the sensitive free boronic acid low at any given time, thus outcompeting the rate of decomposition.[4][5]

    • Recommendation: Convert the boronic acid to its corresponding pinacol boronate ester or MIDA boronate ester .[3][4][5][11] These are significantly more stable to storage and premature decomposition under reaction conditions.[5][11]

Q3: My reaction is very slow and starting materials are consumed sluggishly, even with minimal protodeboronation. How can I speed up the reaction?

A3: A sluggish reaction points directly to a slow transmetalation step, which is the rate-limiting step for many electron-deficient boronic acids.[2][3] The goal is to make the boronic acid more nucleophilic and the palladium center more reactive.

Causality: The electron-poor nature of the (3-Fluoro-2-methoxypyridin-4-yl) moiety reduces the electron density on the boron-bearing carbon, making the transfer of this group to the palladium center difficult.

Solutions:

  • Employ Bulky, Electron-Rich Ligands: This is the most critical factor for coupling challenging substrates. Standard ligands like PPh₃ are often insufficient.

    • Recommendation: Use Buchwald-type biarylphosphine ligands. Ligands such as SPhos , XPhos , or RuPhos are specifically designed to accelerate both oxidative addition and the critical reductive elimination step for hindered substrates.[6][7][12] They create a more electron-rich and sterically accessible palladium center, facilitating the difficult transmetalation.[7][13]

  • Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome a sluggish transmetalation step.[7]

    • Recommendation: Use a high-boiling point solvent like dioxane or toluene and increase the temperature to 80–110 °C.[7] Always monitor for potential decomposition at elevated temperatures.

  • Use a Stronger, Non-Nucleophilic Base: As mentioned in Q2, a strong base is needed to form the reactive boronate 'ate' complex.

    • Recommendation: K₃PO₄ and Cs₂CO₃ are again the bases of choice as they effectively facilitate transmetalation without introducing competing side reactions.[7][14]

Q4: What are the optimal catalyst, ligand, and base combinations for this specific coupling?

A4: There is no single "magic bullet," but extensive research on electron-deficient heteroaryl couplings points to a clear set of high-performance conditions. The table below summarizes recommended starting points for your optimization.

ComponentPrimary RecommendationSecondary/AlternativeRationale
Precatalyst XPhos Pd G3 or SPhos Pd G4 (1-3 mol%)Pd₂(dba)₃ (1-2 mol%)Modern palladacycles provide fast, reliable activation and are often more effective than generating the catalyst from Pd(OAc)₂ or PdCl₂(PPh₃)₂.[7][9]
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)RuPhosBulky, electron-rich biarylphosphine ligands are essential for accelerating the rate-limiting transmetalation and reductive elimination steps.[6][7][12]
Base K₃PO₄ (2.0-3.0 equiv)Cs₂CO₃ (2.0-3.0 equiv)Strong, non-nucleophilic, and often anhydrous bases that effectively promote the formation of the reactive boronate complex while minimizing protodeboronation.[7][14]
Solvent 1,4-Dioxane or Toluene (anhydrous)THF/H₂O (e.g., 10:1)High-boiling aprotic solvents are preferred to enable higher reaction temperatures and minimize protodeboronation. A small amount of water can sometimes be beneficial but should be used with caution.[7][15]
Temperature 80-110 °CRoom Temperature (only with highly active catalyst systems)Increased temperature is often required to overcome the high activation energy of the transmetalation step with electron-deficient substrates.[7]

Optimized Experimental Protocol (Starting Point)

This protocol is a generalized starting point based on best practices for challenging Suzuki-Miyaura couplings.[1][7] It should be optimized for your specific aryl halide.

cluster_0 Vessel Preparation cluster_1 Inerting cluster_2 Reagent Addition cluster_3 Reaction & Workup prep1 1. Add Aryl Halide (1.0 eq), This compound (1.3 eq), & K3PO4 (2.5 eq) to an oven-dried vial. inert1 2. Seal vial with septum cap. prep1->inert1 inert2 3. Evacuate & backfill with Argon/Nitrogen (3x cycles). inert1->inert2 add1 4. Add XPhos Pd G3 (2 mol%) under positive Ar/N2 flow. inert2->add1 add2 5. Add degassed, anhydrous 1,4-Dioxane via syringe. add1->add2 react1 6. Stir vigorously in a pre-heated block (100 °C). add2->react1 react2 7. Monitor by LC-MS/TLC. react1->react2 react3 8. Perform aqueous workup & purify by chromatography. react2->react3

Caption: Recommended experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered, anhydrous K₃PO₄ (2.0–3.0 equiv.).[7]

  • Inert Atmosphere: Seal the vial with a septum cap. Purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) for three cycles.[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-Dioxane) via syringe. The final concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[3]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[7]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][8]

References

Technical Support Center: Purification of Products from (3-Fluoro-2-methoxypyridin-4-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with (3-Fluoro-2-methoxypyridin-4-yl)boronic acid. This guide is designed to provide practical, field-tested advice for purifying the products of your coupling reactions. We will move beyond generic protocols to address the specific challenges posed by the unique electronic and structural properties of this reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification process.

Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling?

You should anticipate several classes of impurities. The primary contaminants typically include:

  • Unreacted this compound: Often, a slight excess of the boronic acid is used to drive the reaction to completion, leading to leftover starting material.

  • Homocoupled Boronic Acid (Boryl-Boryl): Symmetrical homocoupling of the boronic acid can occur, especially with certain palladium catalysts or under specific reaction conditions, leading to the formation of a bipyridine species.

  • Protodeboronation Byproduct: This is a significant side reaction for many heteroaromatic boronic acids. The boronic acid group is replaced by a hydrogen atom, resulting in 3-fluoro-2-methoxypyridine. This side product can be difficult to separate from the desired product due to similar polarities.

  • Unreacted Coupling Partner (Aryl/Heteroaryl Halide): If the reaction does not go to completion, you will have residual starting material from your other coupling partner.

  • Homocoupled Aryl Halide: Similar to the boronic acid, the aryl halide can undergo homocoupling to form a biaryl impurity.

  • Residual Palladium Catalyst: Although present in small amounts, residual palladium can contaminate the product and may need to be removed for certain applications.

Q2: I've just finished my reaction. What is the first purification step I should always perform?

A well-designed aqueous workup is the most critical first step and can save significant time and effort in later purification stages. Given the basic nature of the pyridine ring in your product, an acid-base extraction is highly effective.

Rationale: The nitrogen atom on the pyridine ring is basic and will be protonated in an acidic aqueous solution (e.g., 1M HCl), forming a water-soluble pyridinium salt. This allows for the separation of your desired product from non-basic, organic-soluble impurities like homocoupled aryl halides. Conversely, a basic wash (e.g., saturated NaHCO₃) can help remove unreacted boronic acid, which can form a water-soluble boronate salt.

Q3: How do the fluoro- and methoxy- groups on the pyridine ring affect my purification strategy?

The substituents on the pyridine ring have a significant electronic and steric influence that you must consider:

  • Basicity Modification: The electron-withdrawing fluorine atom and electron-donating methoxy group modulate the basicity (pKa) of the pyridine nitrogen. This can affect the efficiency of acid-base extractions and the compound's interaction with silica gel during chromatography.

  • Polarity: These groups increase the overall polarity of the molecule compared to a simple pyridine ring. This means you will likely need more polar solvent systems for chromatography than for less functionalized analogues.

  • Chelation: The ortho-methoxy group can potentially chelate to metals, which might influence interactions with residual palladium catalyst or other metal-based scavengers.

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides solutions to specific problems you may encounter during purification.

Problem 1: My TLC/LCMS shows a significant amount of unreacted boronic acid remaining.

This is a very common issue. Unreacted boronic acid can interfere with crystallization and co-elute with the product in normal-phase chromatography.

Solution: Selective Liquid-Liquid Extraction or Scavenging.

Protocol 1: Basic Aqueous Wash

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). Repeat the wash 2-3 times.

  • Mechanism: The basic wash deprotonates the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer.

  • Follow-up: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Verification: Check the purity of the crude material by TLC or LCMS to confirm the removal of the boronic acid before proceeding to chromatography.

Problem 2: My product is streaking badly on silica gel TLC plates, making it difficult to assess purity and choose a solvent system for column chromatography.

This is a classic sign of the basic pyridine nitrogen interacting too strongly with the acidic silanol groups on the surface of the silica gel.

Solution: Use a Mobile Phase Modifier.

Adding a small amount of a basic modifier to your eluent will neutralize the acidic sites on the silica, leading to sharper spots and better separation.

Protocol 2: Modified Eluent for Chromatography

  • Solvent System Selection: Start by finding a solvent system (e.g., Hexanes/EtOAc or DCM/Methanol) that gives your product an Rf of ~0.3 on the TLC plate.

  • Add Modifier: To this chosen solvent system, add a small percentage of a basic modifier.

    • Triethylamine (TEA): Add 0.5-1% TEA to your eluent. This is the most common choice.

    • Ammonia: Use a pre-mixed solution, such as 7N ammonia in methanol, as part of your polar component (e.g., DCM / (10% 7N NH₃ in MeOH)).

  • Equilibration: When running a column, ensure it is fully equilibrated with the modified eluent before loading your sample. This is critical for reproducible results.

Data Table: Common Eluent Systems for Pyridine Derivatives

Eluent SystemPolarityModifierTypical Use Case
Hexanes / Ethyl AcetateLow-Med1% TriethylamineFor less polar pyridine products.
Dichloromethane / MethanolMed-High1% TriethylamineFor more polar pyridine products.
Dichloromethane / (7N NH₃/MeOH)Med-HighAmmonia/MethanolExcellent for very basic or stubborn compounds.
Problem 3: I have a byproduct with a very similar Rf to my desired product. I suspect it's the protodeboronated side product (3-fluoro-2-methoxypyridine).

Separating structurally similar impurities is a significant challenge. Standard silica gel chromatography may not be sufficient.

Solution: Reversed-Phase Chromatography.

Reversed-phase chromatography separates compounds based on hydrophobicity rather than polarity, which can often resolve isomers or compounds with very similar polarities.

Protocol 3: Reversed-Phase C18 Flash Chromatography

  • Sample Preparation: Dissolve the impure product in a minimal amount of a suitable solvent like methanol, DMSO, or DMF.

  • Column & Solvents: Use a C18-functionalized silica column. The mobile phase is typically a gradient of water and an organic solvent like acetonitrile (ACN) or methanol.

  • Additives: It is highly recommended to add a modifier to both the aqueous and organic phases to improve peak shape.

    • Acidic Modifier: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid. This will protonate the pyridine nitrogen, often leading to sharper peaks.

    • Basic Modifier: 0.1% Ammonium hydroxide (NH₄OH).

  • Gradient Elution: Start with a high percentage of the aqueous phase (e.g., 95% Water / 5% ACN) and gradually increase the percentage of the organic solvent. The more hydrophobic compound (often the desired product) will typically elute later.

  • Fraction Analysis: Collect fractions and analyze them by LCMS to identify the pure product.

Part 3: Visualization of Purification Workflow

The following diagram outlines a decision-making process for purifying your reaction product.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc & 1M NaHCO3 wash) start->workup check1 Analyze by TLC/LCMS workup->check1 is_boronic_acid Boronic Acid Present? check1->is_boronic_acid basic_wash Perform Basic Wash (Protocol 1) is_boronic_acid->basic_wash Yes column Silica Gel Chromatography is_boronic_acid->column No basic_wash->column is_clean Is Product >95% Pure? final_product Pure Product is_clean->final_product Yes reverse_phase Reversed-Phase C18 Chromatography (Protocol 3) is_clean->reverse_phase No check_streaking Streaking on TLC? column->check_streaking add_modifier Add Base Modifier (e.g., 1% TEA) (Protocol 2) check_streaking->add_modifier Yes is_separable Impurities Separable? check_streaking->is_separable No add_modifier->column is_separable->is_clean Yes is_separable->reverse_phase No reverse_phase->final_product

Caption: Decision workflow for purification strategy selection.

The diagram below illustrates the common species you are trying to separate.

Technical Support Center: Preventing Protodeboronation of Fluorinated Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a critical challenge in modern synthesis: the protodeboronation of fluorinated pyridine boronic acids. These reagents are invaluable in constructing complex molecules, yet their instability can often lead to diminished yields and purification difficulties. This document is designed with full editorial control to provide a logical, scientifically-grounded resource that explains not just what to do, but why specific strategies are effective.

Section 1: Understanding the Core Problem — Frequently Asked Questions

This section addresses the fundamental principles governing the stability and reactivity of fluorinated pyridine boronic acids.

Q1: What is protodeboronation and why is it a major issue in my Suzuki-Miyaura coupling reactions?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In essence, your carefully functionalized boronic acid reverts to its parent fluoropyridine. This is highly problematic for two primary reasons:

  • Yield Reduction: Every molecule of boronic acid that undergoes protodeboronation is consumed and cannot participate in the desired cross-coupling reaction, directly lowering the yield of your target product.

  • Purification Complexity: The resulting deborylated byproduct often has similar polarity and chromatographic behavior to the desired product, complicating purification and sometimes requiring tedious separation techniques.

Q2: Why are fluorinated pyridine boronic acids, especially 2-pyridyl derivatives, so uniquely susceptible to this side reaction?

A2: This is a critical point rooted in the inherent electronic nature of the pyridine ring. Unlike simple aryl boronic acids, which are often most stable at neutral pH, basic heteroaromatic boronic acids containing a nitrogen atom behave differently.[1]

The "2-pyridyl problem" is a well-documented phenomenon.[3] For 2-pyridyl boronic acids, the instability peaks under neutral pH conditions .[1][4][5] This is because the molecule can form a zwitterionic intermediate where the pyridine nitrogen is protonated and the boronic acid is deprotonated. This zwitterion is highly unstable and can rapidly fragment, leading to protodeboronation.[1][4][5][6][7] The electron-withdrawing effects of both the pyridine nitrogen and the fluorine substituent can further destabilize the C-B bond.[8]

Interestingly, adding a strong acid or a strong base can actually suppress protodeboronation by shifting the equilibrium away from this highly reactive zwitterionic species.[1]

Q3: Does the position of the boronic acid group on the pyridine ring (2-, 3-, or 4-position) affect stability?

A3: Absolutely. The position is a key determinant of stability.

  • 2-Pyridyl Boronic Acids: As discussed, these are notoriously unstable due to their ability to form the reactive zwitterionic intermediate.[1][9][10]

  • 3- and 4-Pyridyl Boronic Acids: These isomers are significantly more stable.[4][5][6] They do not form the same type of intramolecularly-destabilized zwitterion, and their rates of protodeboronation are orders of magnitude slower. For many applications, if your synthesis allows, using a 3- or 4-pyridyl isomer will circumvent many of the stability issues seen with the 2-pyridyl analogues.

Q4: What are the key experimental factors that accelerate protodeboronation in my reaction flask?

A4: Several factors can dramatically increase the rate of this unwanted side reaction:

  • Temperature: Higher temperatures accelerate all reaction rates, including decomposition pathways.[6][11][12]

  • pH and Water: As the proton source, water is a necessary component for protodeboronation.[1][13] While a small amount of water is often required to dissolve inorganic bases (e.g., K₃PO₄, Cs₂CO₃) used in Suzuki couplings, excessive water is detrimental.[13][14][15] The reaction pH is a master variable controlling the stability of the boronic acid species in solution.[1][4][5]

  • Catalyst and Ligands: The palladium catalyst system itself can influence the rate of decomposition. High catalyst loading or inefficient catalysts that lead to longer reaction times can exacerbate the problem. Furthermore, research has shown that bulky, electron-rich phosphine ligands, while often excellent for promoting challenging cross-couplings, can paradoxically accelerate Pd-catalyzed protodeboronation.[16][17][18]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation and cleavage of the C-B bond, another pathway that consumes your starting material.[12]

Section 2: The Strategic Solution — Using Boronic Acid Surrogates

The most effective strategy to combat protodeboronation is to avoid using the free boronic acid directly. Instead, employing a more stable surrogate is the field-proven approach.

Q5: I see boronic acids, pinacol esters, and MIDA boronates available commercially. Which should I choose and why?

A5: Your choice of boron reagent is the single most important decision for ensuring a high-yielding reaction with an unstable substrate.

  • Boronic Acids: Use these only if the substrate is known to be stable (e.g., 3- or 4-pyridyl derivatives) or if all other options have failed. Their reactivity is high, but so is their potential for decomposition.

  • Boronic Pinacol Esters: These are significantly more stable than the corresponding free boronic acids.[8][19] The bulky pinacol group sterically shields the boron atom, preventing facile decomposition. In the reaction mixture, they hydrolyze in situ to slowly generate the active boronic acid for the catalytic cycle. For many systems, this is a sufficient and cost-effective upgrade in stability.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: This is the gold standard for highly unstable boronic acids.[8][9] MIDA boronates are exceptionally stable, often existing as crystalline, free-flowing solids that are stable to air and moisture indefinitely.[3][9] They offer the most controlled and effective "slow-release" of the boronic acid, ensuring its concentration remains low, thereby heavily favoring the desired cross-coupling over decomposition.[1][8][9][14]

Q6: What exactly is the "slow-release" strategy and how does it work?

A6: The "slow-release" strategy is a kinetic approach to favor the desired reaction pathway. Unstable boronic acids decompose via a pathway that competes directly with the productive Suzuki-Miyaura catalytic cycle. By using a stable precursor like a MIDA boronate, you are not adding the unstable boronic acid to the reaction all at once. Instead, under specific basic conditions (e.g., K₃PO₄ in aqueous dioxane), the MIDA boronate slowly hydrolyzes to release the free boronic acid at a controlled rate.[1][9] If this release rate is slower than the rate of the palladium-catalyzed cross-coupling, the boronic acid is consumed in the productive cycle almost as soon as it is formed. This keeps the standing concentration of the unstable intermediate extremely low, effectively shutting down the competing protodeboronation pathway.[9][14]

G BA Fluoropyridine Boronic Acid/Ester Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle BA->Suzuki_Cycle Decomposition Protodeboronation (Decomposition) BA->Decomposition SLOW (Undesired) ArX Aryl Halide ArX->Suzuki_Cycle Pd_Base Pd Catalyst / Base Pd_Base->Suzuki_Cycle Product Desired Product Suzuki_Cycle->Product FAST (Desired) Byproduct Deborylated Byproduct Decomposition->Byproduct

Caption: Competing pathways for the boronic acid reagent.

Section 3: Troubleshooting Guide — Optimizing Your Reaction

When faced with low yields and the presence of the deborylated byproduct, a systematic approach to optimization is required.

Troubleshooting Workflow

Use the following decision tree to diagnose and solve issues related to protodeboronation.

G start Low Yield & High Protodeboronation Observed q1 Using free boronic acid? start->q1 a1_yes Switch to Pinacol or MIDA Boronate q1->a1_yes Yes q2 Temp > 90°C? q1->q2 No end Problem Solved a1_yes->end a2_yes Lower Temp (60-80°C) & Use More Active Catalyst q2->a2_yes Yes q3 Using strong base (e.g., NaOH, K₂CO₃)? q2->q3 No a2_yes->end a3_yes Use Milder Base (e.g., K₃PO₄, CsF) q3->a3_yes Yes q4 High water content in solvent? q3->q4 No a3_yes->end a4_yes Use Anhydrous Solvents & Degas Thoroughly q4->a4_yes Yes q4->end No, review catalyst choice a4_yes->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Data Summary: Impact of Key Reaction Parameters

The following table summarizes how different experimental choices can influence the outcome of your reaction.

ParameterRecommended Action to Minimize ProtodeboronationRationale & Causality
Boron Reagent Use MIDA boronate > Pinacol ester >> Free boronic acid.MIDA and Pinacol esters provide a "slow-release" of the unstable boronic acid, keeping its concentration low and favoring cross-coupling over decomposition.[1][8][9]
Base Use a mild base (e.g., K₃PO₄, Cs₂CO₃, CsF).Strong bases can accelerate decomposition. K₃PO₄ is particularly effective for the slow hydrolysis of MIDA boronates.[8][9]
Solvent Use anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF).Minimizes the presence of water (a proton source) and oxygen, both of which contribute to degradation pathways.[12][13]
Temperature Use the lowest temperature that allows for efficient coupling (typically 60-80 °C).Protodeboronation is a thermal decomposition process; lower temperatures slow this undesired side reaction significantly.[8][11]
Catalyst System Use a highly active Pd precatalyst with an appropriate ligand.A fast and efficient catalyst ensures the desired cross-coupling reaction outpaces the slower decomposition pathway.[1][8]
Handling Store reagents under an inert atmosphere (N₂ or Ar) at recommended temperatures (0-8°C).Prevents degradation from atmospheric moisture and oxygen during storage.[12]
Section 4: Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Suzuki-Miyaura Coupling Using a Fluoropyridine MIDA Boronate

This protocol is recommended for most applications involving unstable fluoropyridine boronic acids.

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluoropyridine MIDA boronate (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0-5.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Dioxane:Water) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent. The small amount of water is crucial for solubilizing the base and facilitating MIDA ester hydrolysis.[9][14]

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

Section 5: References
  • Protodeboronation - Wikipedia. Wikipedia. --INVALID-LINK--

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. --INVALID-LINK--

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. --INVALID-LINK--

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. --INVALID-LINK--

  • Stability and Solubility of 2-Fluoropyridine-3-boronic Acid: A Technical Guide. Benchchem. --INVALID-LINK--

  • Fluoride protects boronic acids in the copper(i)-mediated click reaction. RSC Publishing. --INVALID-LINK--

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. --INVALID-LINK--

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. --INVALID-LINK--

  • Fluoride protects boronic acids in the copper(I)-mediated click reactionw. RSC Publishing. --INVALID-LINK--

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. --INVALID-LINK--

  • Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. --INVALID-LINK--

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. --INVALID-LINK--

  • preventing protodeboronation of 3-Thienylboronic acid. Benchchem. --INVALID-LINK--

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. --INVALID-LINK--

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. --INVALID-LINK--

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. --INVALID-LINK--

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. --INVALID-LINK--

  • Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. Benchchem. --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? Reddit. --INVALID-LINK--

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. --INVALID-LINK--

  • Preventing protodeboronation of 2-Fluoropyridine-3-boronic acid. Benchchem. --INVALID-LINK--

  • Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. ResearchGate. --INVALID-LINK--

  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem. --INVALID-LINK--

  • A General Solution for the 2-Pyridyl Problem. National Institutes of Health. --INVALID-LINK--

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. --INVALID-LINK--

References

Effect of base and solvent on the reactivity of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Fluoro-2-methoxypyridin-4-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into the effective use of this versatile reagent. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the critical storage and handling requirements for this compound to ensure its reactivity?

A1: this compound is a stable solid, but like many boronic acids, it is susceptible to degradation, which can compromise its performance in cross-coupling reactions. The primary degradation pathway is protodeboronation, particularly for heteroaryl boronic acids.[1][2][3]

Key Storage Recommendations:

  • Long-term Storage: For optimal stability, store the reagent at -20°C to -80°C under an inert atmosphere (argon or nitrogen).[4] Many suppliers ship the product as a lyophilized powder on blue ice to maintain its integrity.[4]

  • Short-term Storage: For routine use, storage at 4°C in a desiccator is acceptable for short periods (up to one week).[4]

  • Moisture and Air Sensitivity: Avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.[4] After use, re-seal the container tightly under inert gas. The presence of water can facilitate decomposition, and oxygen can promote homocoupling side reactions.[5]

For applications requiring the utmost reactivity and to circumvent stability issues, consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a MIDA (N-methyliminodiacetic acid) boronate ester, which can be used directly in coupling reactions or deprotected in situ.[3][6]

Q2: The choice of base seems to dramatically affect my reaction yield. What is the mechanistic role of the base, and how do I select the right one?

A2: The base is arguably one of the most critical components in a Suzuki-Miyaura coupling, and its role extends far beyond being a simple proton scavenger.[7] Its primary function is to activate the boronic acid for the transmetalation step, which is often rate-limiting.

Mechanistic Insight: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9][10] This negatively charged species has increased electron density on the organic moiety, which significantly accelerates its transfer from boron to the palladium(II) center.[8][9]

Suzuki_Base_Activation

Selection Guide for Bases: The optimal base depends on the substrate's functional group tolerance and the specific catalyst system.

  • Strong Inorganic Bases (e.g., NaOH, KOH): While effective at forming the boronate complex, they can promote side reactions, including catalyst decomposition and degradation of base-sensitive functional groups on your substrates.[11]

  • Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used and versatile bases.[12] They offer a good balance of reactivity and functional group tolerance. Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings due to its higher solubility in organic solvents and the beneficial effect of the large cesium cation.

  • Phosphates (e.g., K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with sterically hindered substrates or less reactive aryl chlorides.

  • Fluorides (e.g., KF, CsF): Mild bases that can be effective, especially when base-sensitive groups are present.[10] Fluoride ions can also play a complex role in the catalytic cycle.[9]

Starting Point Recommendation: For this compound, K₂CO₃ or Cs₂CO₃ (2-3 equivalents) are excellent starting points for optimization.

Q3: How does solvent choice influence the reactivity and selectivity of the coupling reaction?

A3: The solvent is not merely an inert medium; it actively influences nearly every step of the catalytic cycle.[13][14] Its effects include:

  • Solubilizing Reagents: Ensuring all components, including the base and the boronic acid, are sufficiently soluble is critical for reaction kinetics.

  • Stabilizing Catalytic Species: The solvent's polarity can stabilize charged intermediates and transition states within the catalytic cycle.[15][16]

  • Modulating Base Strength: The solvent system can affect the effective basicity of the chosen base.

  • Ligand Exchange: Solvents can sometimes act as ligands, coordinating to the palladium center and influencing its reactivity.[14]

Solvent Selection Guide:

Solvent SystemPolarityCharacteristics & Best Use Cases
Toluene Non-polarGood for many standard couplings. Poor solubility for inorganic bases often requires a co-solvent or phase-transfer catalyst.
1,4-Dioxane / H₂O Polar Aprotic / ProticA highly versatile and common system. Water aids in dissolving inorganic bases and facilitates the formation of the active boronate species.[12] A ratio of 4:1 to 10:1 is a good starting point.
DMF or DMA Polar AproticExcellent solvating power. Can sometimes lead to higher catalyst activity but may also promote side reactions at high temperatures.
Acetonitrile (MeCN) / H₂O Polar Aprotic / ProticAnother effective polar system. Can sometimes alter the selectivity of reactions compared to non-polar solvents.[15][16]
2-MeTHF EtherealA greener alternative to THF and dioxane with good performance in many cross-coupling reactions.

Recommendation: For most applications involving this compound, a mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) provides a robust and reliable starting point.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Low or nonexistent yield is the most common issue. A systematic approach is crucial for diagnosis.

Troubleshooting_Workflow

Detailed Checklist:

  • Boronic Acid Integrity: This is the most common culprit. Pyridylboronic acids are prone to protodeboronation.[1][2] Use fresh reagent or verify the quality of your stock by ¹H or ¹¹B NMR. If degradation is suspected, consider using its more stable potassium trifluoroborate or MIDA boronate ester equivalent.[3][6]

  • Catalyst Inactivation: Ensure your palladium catalyst is active. Pd(0) species are sensitive to oxygen. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure it is being properly reduced to Pd(0) in your reaction. Consider using a fresh bottle or a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle).

  • Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to homocoupling and termination of the catalytic cycle.[5] Degas your solvent and reaction mixture thoroughly via sparging with argon/nitrogen for 15-30 minutes or by using 3-4 freeze-pump-thaw cycles.[17]

  • Suboptimal Base/Solvent Combination: If your reagents are heterogeneous, the reaction will be slow. Ensure your base is soluble or that you are using conditions (e.g., aqueous co-solvent) to facilitate its reaction. If a standard base like K₂CO₃ fails, try a stronger or more soluble one like Cs₂CO₃ or K₃PO₄.[17]

Problem 2: Significant Protodeboronation is Observed

You see a significant amount of the undesired side product, 3-fluoro-2-methoxypyridine, in your crude reaction mixture. This occurs when the C-B bond is cleaved by a proton source.

Causes and Mitigation Strategies:

  • Cause: Presence of excess water or other protic sources in the reaction. This is a known instability pathway for pyridylboronic acids.[1][2]

  • Solution 1: Use Anhydrous Conditions: While counterintuitive for a reaction often run in water, if protodeboronation is severe, switching to strictly anhydrous conditions can help. Use a non-aqueous base (e.g., CsF, K₃PO₄) and dry solvents.

  • Solution 2: Use a More Stable Boron Species: As mentioned, using the corresponding potassium trifluoroborate (ArBF₃K) or MIDA boronate ester can protect the C-B bond until it is needed in the catalytic cycle.[3][6] These are generally much more resistant to protodeboronation.

  • Solution 3: Adjust Reaction Kinetics: Sometimes, protodeboronation is slow relative to a fast coupling reaction. Try using a more active catalyst system (e.g., a bulky, electron-rich phosphine ligand like SPhos or XPhos with a palladium source) to accelerate the desired cross-coupling, outcompeting the decomposition pathway.[17]

Problem 3: Homocoupling of the Boronic Acid is a Major Side Product

The formation of 4,4'-bis(3-fluoro-2-methoxypyridine) reduces the yield of your desired product and complicates purification.

Causes and Mitigation Strategies:

  • Cause 1: Oxygen in the Reaction: The most common cause is the aerobic oxidation of the boronic acid, which is catalyzed by palladium species.[5]

    • Solution: Rigorous exclusion of oxygen is paramount. Improve your degassing procedure (see Problem 1).

  • Cause 2: Use of a Pd(II) Precatalyst: Some Pd(II) salts can react directly with two equivalents of the boronic acid to produce the homocoupled product and Pd(0).[5] This is often more of a problem at the start of the reaction.

    • Solution: Ensure the reduction of your Pd(II) precatalyst to Pd(0) is fast. Alternatively, start with a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄).

  • Cause 3: High Temperatures: Excessive heat can sometimes promote homocoupling.

    • Solution: If possible, try running the reaction at a lower temperature, perhaps by switching to a more active catalyst/ligand system that operates under milder conditions.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (2.5 equiv), and the palladium catalyst (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Heating & Monitoring: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.

References

Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide focuses on a particularly challenging yet crucial area: the use of electron-deficient boronic acids. These substrates are integral to the synthesis of many pharmaceuticals and advanced materials, but their unique electronic properties often lead to frustratingly low yields and reaction failures.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with an electron-deficient boronic acid is resulting in a very low yield. What are the initial and most critical factors I should investigate?

A1: Low yields in these specific Suzuki couplings often stem from a few primary issues. A systematic evaluation of your reaction components and setup is the most effective starting point.

  • Reagent Integrity and Stability:

    • Boronic Acid Quality: Electron-deficient boronic acids are notoriously prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This decomposition pathway is a significant contributor to low yields. Always use fresh, high-purity boronic acid. If you suspect degradation, consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][3] These derivatives often provide a slow release of the active boronic acid during the reaction, minimizing its concentration and thus the rate of protodeboronation.[1][2]

    • Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are highly susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under a strictly inert atmosphere. For particularly stubborn couplings, consider using more active and modern palladium precatalysts, such as the Buchwald-type G3 or G4 precatalysts, which are designed for efficient generation of the active Pd(0) species.[4][5]

    • Aryl Halide Reactivity: The nature of your coupling partner is crucial. The general reactivity trend for the leaving group on the aryl halide is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, be aware that these are significantly more challenging substrates and often necessitate specialized, highly active catalyst systems with bulky, electron-rich ligands.[3][6]

  • Reaction Environment:

    • Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and also degrade phosphine ligands.[1][4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. A common procedure is to perform three cycles of evacuating the vessel and backfilling with the inert gas.

    • Solvent and Base Purity: Always use anhydrous and degassed solvents.[1] The presence of water can facilitate protodeboronation, and dissolved oxygen will deactivate the catalyst. Ensure your base is of high purity and, if it's a solid, that it is finely powdered to maximize its surface area and reactivity.[5]

Q2: I've confirmed my reagents are of high quality and my setup is inert, but the reaction with my electron-deficient boronic acid is still sluggish. How can I address what I suspect is slow transmetalation?

A2: Slow transmetalation is the Achilles' heel of Suzuki couplings involving electron-deficient boronic acids.[4] The electron-withdrawing groups on the boronic acid reduce the nucleophilicity of the organic group that needs to be transferred to the palladium center. Here are several strategies to accelerate this key step:

  • Employ a Stronger Base: The base plays a critical role in activating the boronic acid for transmetalation. For challenging electron-deficient substrates, weaker bases like Na₂CO₃ may be insufficient. Switching to a stronger base such as K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the formation of the more nucleophilic boronate species.[4][5]

  • Leverage Modern, Electron-Rich Ligands: The choice of ligand is arguably one of the most critical parameters. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands are highly effective. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices.[4][5] These ligands promote the formation of a more electron-rich palladium center, which enhances the rate of both oxidative addition and the crucial transmetalation step.

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier of a slow transmetalation step.[4] If your current solvent limits the temperature, consider switching to a higher-boiling solvent such as toluene, dioxane, or DMF.[4]

The interplay between these factors is crucial. The following diagram illustrates the decision-making process when encountering a low-yielding reaction with an electron-deficient boronic acid.

Troubleshooting_Workflow Start Low Yield with Electron-Deficient Boronic Acid Check_Reagents Verify Reagent Quality (Boronic Acid, Catalyst, Ligand) Start->Check_Reagents Solution4 Consider a More Stable Boron Derivative (e.g., Pinacol Ester) Start->Solution4 If Protodeboronation is Suspected Check_Setup Ensure Strictly Inert Atmosphere Check_Reagents->Check_Setup Reagents OK Slow_Transmetalation Suspect Slow Transmetalation Check_Setup->Slow_Transmetalation Setup is Inert Solution1 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Slow_Transmetalation->Solution1 Solution2 Employ Electron-Rich, Bulky Ligand (e.g., XPhos, SPhos) Slow_Transmetalation->Solution2 Solution3 Increase Reaction Temperature Slow_Transmetalation->Solution3 Success Improved Yield Solution1->Success Solution2->Success Solution3->Success Solution4->Success Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Ar¹-Pd(II)L₂-X (Oxidative Adduct) A->B Oxidative Addition (Ar¹-X) C Ar¹-Pd(II)L₂-Ar² B->C Transmetalation (Ar²-B(OR)₂ + Base) *Often Rate-Limiting for Electron-Deficient Ar²* D Ar¹-Ar² (Product) C->D Reductive Elimination P->A  Regeneration

References

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: (3-Fluoro-2-methoxypyridin-4-yl)boronic acid vs. Its Boronate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the choice between employing a boronic acid or its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid and its boronate esters, offering field-proven insights and experimental data to inform your synthetic strategy.

The Central Dilemma: A Trade-Off Between Reactivity and Stability

The core difference between using a boronic acid and its ester derivative lies in a fundamental trade-off.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2]

However, this reactivity comes at a cost. Boronic acids, particularly heteroaryl derivatives like the subject of this guide, are susceptible to decomposition pathways.[2][3] The most significant of these is protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reducing the yield of the desired coupled product.[4]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[5][6] They are typically crystalline solids that are easier to handle, purify via standard techniques like column chromatography, and store for extended periods without significant degradation.[2][5] This stability makes them highly advantageous for complex, multi-step syntheses where the purity and reliability of starting materials are paramount.[1][2]

Spotlight on this compound: Specific Challenges

Pyridylboronic acids present unique challenges. While 4-pyridyl isomers are generally more stable than their 2- and 3-pyridyl counterparts, they remain prone to decomposition.[7] The specific substituents on our target molecule introduce further complexity:

  • Fluorine Substituent : The electron-withdrawing nature of the fluorine atom at the 3-position increases the Lewis acidity of the boron center. While this can accelerate the desired transmetalation, it can also increase the rate of deleterious protodeboronation.[8]

  • Pyridine Nitrogen : The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition, a well-documented issue with heteroaromatic substrates.[9][10]

Given these factors, converting this compound to a more robust boronate ester is a prudent and common strategy to mitigate these risks and ensure reproducibility.

Quantitative and Qualitative Comparison

The following tables summarize the key differences between the two forms of the reagent.

Table 1: Qualitative Performance Comparison

FeatureThis compoundThis compound pinacol ester
Reactivity Higher; faster reaction rates often observed.[1]Lower; may require longer reaction times or higher temperatures.[5]
Stability & Storage Moderate to low; susceptible to protodeboronation and oligomerization. Requires inert atmosphere and often cold storage.[2]High; generally stable at room temperature and easy to handle in air.[1][6]
Handling Can be challenging due to instability and potential for forming anhydrous trimers (boroxines).Easy to handle, weigh, and dispense as a stable, often crystalline solid.[5]
Purification Difficult to purify by column chromatography due to decomposition on silica gel.Readily purified by column chromatography.[2]
Reproducibility Can be variable due to inconsistent purity and decomposition during storage or reaction setup.High; the enhanced stability leads to more consistent results, especially on a larger scale.

Table 2: Representative Suzuki Coupling Conditions & Performance

ParameterUsing Boronic AcidUsing Boronic Acid Pinacol Ester
Coupling Partner Aryl/Heteroaryl Bromide (1.0 eq)Aryl/Heteroaryl Bromide (1.0 eq)
Boron Reagent 1.2 - 1.5 eq1.2 - 1.5 eq
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃/SPhos (1-3 mol%)
Base Na₂CO₃ or K₂CO₃ (2-3 eq)K₃PO₄ or Cs₂CO₃ (2-3 eq)
Solvent System 1,4-Dioxane/H₂O or DME/H₂O1,4-Dioxane (anhydrous) or Toluene
Temperature 80-100 °C90-110 °C
Typical Yields 60-85% (highly dependent on substrate and reaction time)75-95% (often cleaner reactions and higher isolated yields)
Key Consideration Risk of protodeboronation leading to lower yield and formation of 3-fluoro-2-methoxypyridine byproduct.Slower reaction rate, but generally cleaner profile and higher reproducibility.

Visualizing the Process

To better understand the reaction, two key diagrams are presented below. The first illustrates the fundamental catalytic cycle of the Suzuki-Miyaura reaction. The second shows the relationship between the boronic acid and its more stable ester and boroxine forms.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [Ar²B(OH)₃]⁻ (from Ar²B(OH)₂ + Base) PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Boron_Equilibrium Acid (Ar)B(OH)₂ Boronic Acid (Reactive, Unstable) Ester (Ar)B(OR)₂ Boronate Ester (Stable, Less Reactive) Acid->Ester + Diol - H₂O Boroxine [(Ar)BO]₃ Boroxine (Anhydride Form) Acid->Boroxine - H₂O (Dehydration) Ester->Acid + H₂O (Base) - Diol

References

Alternatives to (3-Fluoro-2-methoxypyridin-4-yl)boronic acid for introducing fluoropyridine motifs.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Alternatives for Introducing Fluoropyridine Motifs

Introduction: The Indispensable Role of Fluoropyridine Motifs in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. A single fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making it a powerful tool for optimizing drug candidates. Among the various fluorinated heterocycles, the fluoropyridine scaffold is of particular importance, appearing in numerous approved drugs. The targeted introduction of this motif often relies on versatile building blocks capable of participating in robust cross-coupling reactions. (3-Fluoro-2-methoxypyridin-4-yl)boronic acid has emerged as a valuable reagent for this purpose, enabling the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. However, the landscape of synthetic chemistry is ever-evolving, and a range of alternative reagents and methodologies now offer distinct advantages in terms of stability, reactivity, and substrate scope.

This guide provides an in-depth comparison of alternatives to this compound for the introduction of fluoropyridine motifs. We will delve into the practical considerations for each class of reagent, supported by experimental data and protocols, to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

The Suzuki-Miyaura Coupling: A Foundation for Fluoropyridine Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. Its broad functional group tolerance and mild reaction conditions have made it a workhorse in pharmaceutical and materials science.

Diagram: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Intermediate) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Intermediate) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While this compound is a competent coupling partner, challenges such as protodeboronation and limited stability of some pyridinylboronic acids can arise. This has spurred the development of alternative boron-containing reagents and other organometallic species.

I. Alternative Boron-Based Reagents

A. Boronate Esters: Enhanced Stability and Handling

Boronic acids are known to be susceptible to decomposition, particularly 2-pyridinylboronic acids. Their corresponding boronate esters, such as pinacol esters, exhibit significantly greater stability, making them easier to handle and store.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions. They are particularly advantageous for notoriously unstable boronic acids, like 2-pyridyl derivatives, and can be used in a slow-release cross-coupling strategy where the boronic acid is generated in situ.

B. Potassium Organotrifluoroborates: Air- and Moisture-Stable Alternatives

Potassium organotrifluoroborates offer a robust alternative to boronic acids. They are generally air- and moisture-stable crystalline solids, which simplifies their handling and purification. Their increased stability often translates to the use of near stoichiometric amounts in coupling reactions, as they are less prone to protodeboronation. The preparation of these reagents is straightforward, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2).

Comparative Performance of Boron Reagents in Suzuki-Miyaura Coupling

Reagent TypeKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Boronic Acids Readily available, high reactivity.Prone to protodeboronation, potential instability.Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3, Cs2CO3), solvent (e.g., dioxane/water, DMF).
Boronate Esters (Pinacol, MIDA) Enhanced stability, easier handling and purification.May require an additional synthetic step, MIDA boronates require specific conditions for in situ release.Similar to boronic acids, MIDA boronates may require specific conditions for hydrolysis.
Potassium Organotrifluoroborates Air- and moisture-stable, less prone to protodeboronation.May require a specific synthetic step for preparation.Pd catalyst, base (e.g., Cs2CO3, K3PO4), often in aqueous or alcoholic solvents.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with an Aryl Bromide

Materials:

  • 2-Fluoropyridine-3-boronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vial, add 2-fluoropyridine-3-boronic acid (1.2 equiv.), aryl bromide (1.0 equiv.), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).

  • Add K3PO4 (2.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection (SPhos): Electron-rich and sterically bulky phosphine ligands like SPhos are often crucial for promoting the challenging coupling of electron-deficient heteroaryl halides.

  • Base (K3PO4): A moderately strong base is required to facilitate the transmetalation step of the catalytic cycle.

  • Solvent System (Dioxane/Water): The presence of water can be beneficial for the solubility of the base and can also facilitate the transmetalation step.

II. Organotin Reagents (Stille Coupling)

While less common now due to the toxicity of organotin compounds, the Stille coupling offers an alternative for forming C-C bonds. Organostannanes are generally stable and tolerant of a wide range of functional groups.

III. Organozinc Reagents (Negishi Coupling)

Organozinc reagents are valuable nucleophiles in palladium- or nickel-catalyzed cross-coupling reactions (Negishi coupling). They exhibit excellent functional group tolerance and are often prepared from the corresponding organohalide. The use of highly activated "Rieke Zinc" allows for the direct formation of organozinc reagents from a variety of organic halides, including those with sensitive functional groups.

Diagram: Alternative Cross-Coupling Strategies

Cross_Coupling_Alternatives cluster_Suzuki Suzuki-Miyaura cluster_Other_Reagents Other Organometallic Reagents Boronic_Acid (3-Fluoro-2-methoxy -pyridin-4-yl)boronic acid Fluoropyridine_Motif Fluoropyridine Motif Boronic_Acid->Fluoropyridine_Motif Boronate_Ester Boronate Esters (Pinacol, MIDA) Boronate_Ester->Fluoropyridine_Motif Trifluoroborate Potassium Trifluoroborates Trifluoroborate->Fluoropyridine_Motif Organozinc Organozinc Reagents (Negishi Coupling) Organozinc->Fluoropyridine_Motif Organotin Organotin Reagents (Stille Coupling) Organotin->Fluoropyridine_Motif Grignard Grignard Reagents (Kumada Coupling) Grignard->Fluoropyridine_Motif

Caption: Overview of alternative reagents for introducing fluoropyridine motifs.

IV. Grignard Reagents (Kumada Coupling)

Grignard reagents are highly reactive organomagnesium compounds that can participate in nickel- or palladium-catalyzed cross-coupling reactions (Kumada coupling). Their high reactivity can be both an advantage and a disadvantage, as it may lead to lower functional group tolerance compared to other organometallic reagents.

V. Alternative Synthetic Strategies Beyond Boronic Acids

A. Buchwald-Hartwig Amination

For the introduction of nitrogen-based functionalities at a specific position on the fluoropyridine ring, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate, enabling the formation of C-N bonds. For instance, a suitably functionalized fluoropyridine halide can be coupled with a variety of amines to introduce diverse substituents.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine

Materials:

  • 2-Fluoro-4-iodopyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)2)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Potassium carbonate (K2CO3)

  • Toluene

Procedure:

  • To a microwave reaction vial, add 2-fluoro-4-iodopyridine (1.0 equiv.), aniline (1.2 equiv.), Pd(OAc)2 (5 mol%), and BINAP (7.5 mol%).

  • Add K2CO3 (3.5 equiv.).

  • Seal the vial and add degassed toluene.

  • Heat the reaction mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to shorter reaction times and improved yields.

  • Ligand (BINAP): Bidentate phosphine ligands like BINAP are effective in stabilizing the palladium catalyst and promoting the C-N bond-forming reductive elimination step.

  • Base (K2CO3): A mild base is sufficient to deprotonate the amine and facilitate the catalytic cycle.

B. Nucleophilic Aromatic Substitution (SNAr)

In cases where the fluoropyridine ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic aromatic substitution of a halogen (often fluorine or chlorine) can be an efficient method for introducing various substituents. The high electronegativity of fluorine makes 2- and 4-fluoropyridines particularly susceptible to SNAr reactions.

The choice of reagent for introducing a fluoropyridine motif is a multifaceted decision that depends on the specific synthetic target, the desired functional group tolerance, and practical considerations such as reagent stability and cost. While this compound remains a valuable tool, the alternatives discussed in this guide offer a broader palette of options for the modern synthetic chemist. Boronate esters and potassium trifluoroborates provide enhanced stability, while other organometallic reagents like organozincs and Grignards offer different reactivity profiles. Furthermore, alternative synthetic strategies such as Buchwald-Hartwig amination and SNAr provide powerful methods for the late-stage functionalization of fluoropyridine scaffolds. A thorough understanding of the

The Rising Star in Bioactive Scaffolds: A Comparative Guide to (3-Fluoro-2-methoxypyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic introduction of highly functionalized heterocyclic moieties is a cornerstone of rational drug design. Among these, the substituted pyridine ring is a privileged scaffold, present in numerous FDA-approved therapeutics. This guide provides an in-depth technical analysis of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid , a sophisticated building block gaining traction for its utility in synthesizing potent and selective bioactive molecules. We will objectively compare its performance in the workhorse of C-C bond formation—the Suzuki-Miyaura cross-coupling reaction—against relevant alternatives, supported by experimental data and mechanistic insights.

Introduction: The Strategic Advantage of Fluorinated Methoxy-Pyridines

This compound is more than just another building block; its unique substitution pattern offers a confluence of advantageous properties for drug development. The pyridine core itself is a bioisostere for a phenyl ring, capable of enhancing solubility and forming crucial hydrogen bonds. The substituents further refine its profile:

  • 3-Fluoro Group: The electronegative fluorine atom can significantly modulate the pKa of the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and engage in favorable fluorine-protein interactions within a target's binding pocket.

  • 2-Methoxy Group: This electron-donating group can fine-tune the electronic properties of the ring, impacting its reactivity in cross-coupling reactions and providing an additional vector for interaction with biological targets.

This specific arrangement has been identified as a key component in the development of next-generation kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in a variety of cancers. A notable application is in the synthesis of novel pyridinylpyrimidine-based pan-FGFR inhibitors, as outlined in recent patent literature.

Comparative Efficacy in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its performance is dictated by the electronic and steric nature of its substituents, which influence the critical transmetalation step of the catalytic cycle.

Causality of Experimental Choices: The "2-Pyridyl Problem" and Solutions

Heterocyclic boronic acids, particularly 2-substituted pyridines, can present a challenge known as the "2-pyridyl problem." The lone pair of the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The 2-methoxy group in our target molecule can exacerbate this issue. However, the 3-fluoro substituent, being electron-withdrawing, helps to mitigate this effect by reducing the Lewis basicity of the adjacent ring nitrogen.

To ensure high-yielding and reproducible couplings, the choice of catalyst, ligand, and base is paramount.

  • Catalyst & Ligand: Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential. Ligands like SPhos, XPhos, or dppf are designed to promote the oxidative addition of the coupling partner (typically an aryl halide) and facilitate the reductive elimination of the final product, while stabilizing the palladium catalyst against deactivation.

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for their efficacy and compatibility with a wide range of functional groups.

Performance Comparison: A Synthesis of Experimental Data

While a direct, single-study, head-to-head comparison is not available in the literature, we can synthesize data from studies on structurally similar substrates to build a comparative performance overview. The following table summarizes typical conditions and expected yields for Suzuki-Miyaura couplings with various pyridinyl boronic acids and related heterocyclic halides.

Boronic Acid / Halide SubstrateCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference Insights
This compound Aryl BromidePd(dppf)Cl₂ (5)K₃PO₄ (2)Dioxane/H₂O1008-16Est. 75-90Predicted high efficacy based on FGFR inhibitor synthesis patents.
2-Bromo-3-methoxypyridinePhenylboronic acidPd(PPh₃)₄ (3-5)Na₂CO₃ (2)DME/H₂O901280-95A common and reliable system for methoxypyridines.[1]
3-Chloro-5-fluoro-2-methoxypyridineArylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃ (2)Toluene11012-2470-88Demonstrates that even less reactive aryl chlorides can be coupled effectively with robust ligand systems.[2][3]
4-Pyrimidinylboronic acidAryl HalidePd(OAc)₂ / SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-1265-85The electron-withdrawing nature of the pyrimidine ring can necessitate more active catalysts.[4]
3-Thienylboronic acid4-ChloroanisolePd(PPh₃)₄ (1-5)Na₂CO₃ (2)Toluene/H₂O1001-1291Often exhibits high reactivity due to the electron-rich nature of the thiophene ring.

Note: The estimated yield for the target compound is an expert projection based on its successful application in complex molecule synthesis and data from analogous systems.

Case Study: Synthesis of Novel FGFR Inhibitors

The utility of this compound is exemplified in its use for the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in many solid tumors. Patent WO2020056132A1 describes novel pyridinylpyrimidine-based compounds with pan-FGFR inhibitory activity.[2] The synthesis involves a key Suzuki-Miyaura coupling step to install the (3-Fluoro-2-methoxypyridin-4-yl) moiety onto a halogenated pyrimidine core.

This strategic incorporation is critical for achieving high potency and selectivity, highlighting the real-world impact of this specific building block in developing next-generation cancer therapies.

Experimental Protocols

The following is a robust, self-validating protocol for a representative Suzuki-Miyaura coupling reaction, synthesized from best practices for this class of compounds.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert Gas Supply (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), K₃PO₄ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water 4:1) via syringe. A typical concentration is 0.1 M with respect to the limiting aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reactions are typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental and chemical processes, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir (e.g., 100 °C, 8-16h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor extract 6. Quench & Extract monitor->extract purify 7. Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd Boronate [R²-B(OH)₃]⁻ (from Boronic Acid + Base) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands out as a highly valuable and strategically designed building block for modern drug discovery. Its unique electronic properties, conferred by the fluoro and methoxy substituents, provide a distinct advantage in synthesizing complex bioactive molecules, particularly kinase inhibitors. While its reactivity profile requires the use of modern, robust Suzuki-Miyaura coupling conditions, the successful incorporation of this moiety into advanced drug candidates like FGFR inhibitors demonstrates its superior efficacy. For researchers aiming to introduce a functionalized, metabolically stable, and electronically tuned pyridine scaffold, this compound represents a premier choice over simpler, less functionalized alternatives.

References

Navigating the Terrain of Fluorinated Heteroaryl Suzuki-Miyaura Couplings: A Comparative Guide to Palladium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The incorporation of fluorinated heteroaryl motifs is particularly crucial in modern medicinal chemistry, as fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, these valuable building blocks, particularly fluorinated heteroaryl boronic acids, present unique challenges due to their electronic properties and instability. This guide provides a comparative analysis of commonly employed palladium catalysts for this demanding transformation, offering insights into catalyst selection, reaction optimization, and the underlying mechanistic principles.

The Challenge of Fluorinated Heteroaryl Boronic Acids

Fluorinated heteroaryl boronic acids are notoriously challenging substrates in Suzuki-Miyaura couplings. The strong electron-withdrawing nature of both the fluorine atoms and the heteroaromatic ring can deactivate the boronic acid towards transmetalation. Furthermore, these substrates are often prone to protodeboronation, a parasitic side reaction where the boronic acid group is cleaved by a proton source (often water or alcohol) before the desired cross-coupling can occur. This decomposition pathway is frequently accelerated under the basic conditions required for the catalytic cycle, leading to diminished yields and complex product mixtures.[1]

The choice of palladium catalyst is therefore paramount to achieving a successful outcome. An ideal catalyst system must be highly active to promote a rapid rate of cross-coupling that outcompetes the rate of protodeboronation.

A Head-to-Head Comparison of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of fluorinated heteroaryl boronic acids is intrinsically linked to the nature of the palladium precursor and its associated ligands. Below, we compare the performance of traditional palladium catalysts with modern, sophisticated precatalyst systems.

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)Reaction ConditionsAdvantagesDisadvantages
Pd(PPh₃)₄ Monodentate Phosphine2-10High temperatures (80-110 °C)Commercially available, relatively inexpensive.[2]Often requires higher catalyst loadings and elevated temperatures; can be less effective for electron-deficient substrates.[2][3]
PdCl₂(dppf) Bidentate Ferrocenylphosphine2-5Moderate to high temperatures (60-100 °C)Good performance for a range of substrates, including some heteroaryls.[2][4]Can be less active than modern precatalysts for highly challenging substrates; may require higher temperatures.
Buchwald Precatalysts (e.g., XPhos Pd G3/G4) Bulky, Electron-Rich Biaryl Monophosphine0.5-2Room temperature to moderate temperatures (25-80 °C)High catalytic activity and stability; promotes rapid catalyst activation, minimizing protodeboronation; effective for a broad range of challenging substrates, including electron-deficient and sterically hindered partners.[5][6]Higher cost compared to traditional catalysts.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)1-3Moderate temperatures (60-80 °C)High stability and activity, particularly for aryl chlorides.May not always be the most effective for all fluorinated heteroaryl boronic acids compared to specialized phosphine ligands.

Mechanistic Insights: Why Modern Precatalysts Excel

The superior performance of modern precatalysts, such as the Buchwald palladacycles, stems from their ability to rapidly generate the active Pd(0) species under mild conditions.[5][6] This is a critical factor when working with unstable boronic acids.

The Catalytic Cycle: A Simplified Overview

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdArF Ar-Pd(II)-Ar_F(L_n) ArPdX->ArPdArF Ar_F-B(OH)₂ (Base) Transmetalation Transmetalation ArPdArF->Pd0 Product Ar-Ar_F ArPdArF->Product RedElim Reductive Elimination Catalyst_Regen Catalyst Regeneration Start Boronic_Acid Ar_F-B(OH)₂ Side_Product Ar_F-H Boronic_Acid->Side_Product Undesired Pathway Protodeboronation Protodeboronation (H₂O, Base)

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.

Traditional catalysts like Pd(PPh₃)₄ require an in-situ reduction from Pd(II) or dissociation of ligands from a Pd(0) source to enter the catalytic cycle. This initiation phase can be slow, allowing for significant decomposition of the sensitive boronic acid. In contrast, Buchwald precatalysts are designed for rapid activation. For instance, the G3 precatalysts generate the active LPd(0) species almost instantaneously in the presence of a weak base at room temperature.[6] This swift entry into the catalytic cycle ensures that the cross-coupling reaction begins promptly, maximizing the opportunity for the desired transformation before the boronic acid degrades.

The bulky and electron-rich nature of ligands like XPhos and SPhos also plays a crucial role. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote both the oxidative addition and the reductive elimination steps.[2][7] The steric bulk can also help to prevent the formation of inactive palladium clusters.

Experimental Protocols: A Comparative Workflow

To provide a practical context, here are representative experimental protocols for the Suzuki-Miyaura coupling of a fluorinated heteroaryl bromide with a generic arylboronic acid using both a traditional and a modern palladium catalyst.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to vial - Seal and purge with inert gas start->setup addition Solvent and Base Addition setup->addition heating Heating and Stirring addition->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Isolated Product purification->product

Figure 2. A general experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Using a Traditional Catalyst (PdCl₂(dppf))
  • Reaction Setup : To a clean, dry reaction vial equipped with a magnetic stir bar, add the fluorinated heteroaryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition : Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heating : Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Modern Precatalyst (XPhos Pd G3)
  • Reaction Setup : To a clean, dry reaction vial equipped with a magnetic stir bar, add the fluorinated heteroaryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Inert Atmosphere : Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition : Add degassed tetrahydrofuran (THF) (2 mL) and a 0.5 M aqueous solution of potassium phosphate (K₃PO₄) (4 mL) via syringe.[5]

  • Reaction : Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to a few hours.[5]

  • Workup : Upon completion, dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The successful Suzuki-Miyaura coupling of challenging fluorinated heteroaryl boronic acids is highly dependent on the choice of an appropriate palladium catalyst. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective in some cases, they often require harsher conditions and may give lower yields due to competing protodeboronation.

For achieving high efficiency, broad substrate scope, and mild reaction conditions, modern palladium precatalysts, particularly the Buchwald-type palladacycles (e.g., XPhos Pd G3), are demonstrably superior.[5][6] Their ability to rapidly generate the active catalytic species is key to outcompeting the degradation of sensitive boronic acids. While the initial cost of these advanced catalysts is higher, the benefits of increased yields, shorter reaction times, lower catalyst loadings, and milder conditions often justify the investment, especially in the context of complex molecule synthesis in drug discovery and development.

Researchers are encouraged to screen a small panel of catalysts and conditions, starting with a modern precatalyst, to identify the optimal system for their specific fluorinated heteroaryl boronic acid and coupling partner.

References

A Head-to-Head Comparison: The Superiority of Potassium (3-Fluoro-2-methoxypyridin-4-yl)trifluoroborate over its Boronic Acid Counterpart in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron nucleophile is paramount to the success, reproducibility, and scalability of these transformations. While boronic acids have been the traditional workhorses, their inherent instability presents significant challenges. This guide provides an in-depth technical comparison between (3-Fluoro-2-methoxypyridin-4-yl)boronic acid and its corresponding potassium trifluoroborate salt, demonstrating the clear advantages of the latter for researchers seeking robust and reliable synthetic methodologies. The (3-Fluoro-2-methoxypyridin-4-yl) moiety is of particular interest in medicinal chemistry, where its electronic and structural properties can enhance binding selectivity and metabolic stability in active pharmaceutical ingredients[1].

The Inherent Flaws of Boronic Acids: A Case for a Better Reagent

Boronic acids, despite their widespread use, suffer from several distinct drawbacks that can compromise experimental outcomes.[2] These limitations are not trivial, often leading to inconsistent yields, difficulties in purification, and challenges in scaling up reactions—critical factors in a drug development pipeline.

  • Protodeboronation: The most significant issue is the susceptibility of the carbon-boron bond to cleavage by protic sources, such as water or alcohols, a process known as protodeboronation.[2][3] This decomposition pathway leads to the formation of the corresponding arene, consuming the starting material and reducing the yield of the desired coupled product. Heteroaryl boronic acids are particularly prone to this degradation.

  • Dehydration and Stoichiometric Ambiguity: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This equilibrium between the monomeric acid and the trimer means that the precise stoichiometry of the active reagent is often uncertain, complicating reaction optimization and reproducibility.[2]

  • Oxidative Instability: The vacant p-orbital on the sp²-hybridized boron atom makes it susceptible to attack by reactive oxygen species, leading to oxidative degradation.[4][5][6] This can be a significant issue for long-term storage and during reactions run under aerobic conditions.[7]

  • Handling and Storage: Many boronic acids are not bench-stable crystalline solids and may require refrigerated storage to minimize decomposition.[2][8] Their purification can also be challenging due to their propensity to decompose on silica gel.

G cluster_0 Boronic Acid Instability Pathways BA R-B(OH)₂ (Monomer) Boroxine (RBO)₃ (Cyclic Trimer/Boroxine) BA->Boroxine - H₂O (Dehydration) Arene R-H (Protodeboronation Product) BA->Arene + H⁺ Source (e.g., H₂O)

Caption: Decomposition pathways of boronic acids.

Potassium Trifluoroborates: The Stabilized and Superior Alternative

Potassium organotrifluoroborates have emerged as a powerful solution to the challenges posed by boronic acids.[9][10][11] These reagents can be considered "protected" forms of boronic acids, offering a remarkable balance of stability for handling and storage, with potent reactivity under coupling conditions.[4][12]

The key to their stability lies in the structure of the trifluoroborate anion, [R-BF₃]⁻. The boron atom is tetracoordinate, forming a stable anionic complex that shields the carbon-boron bond from the degradation pathways that plague tricoordinate boronic acids.[4][11]

G BF3K F B⁻ F R F K K⁺

Caption: Stable tetracoordinate structure of a potassium organotrifluoroborate salt.

The advantages are clear and experimentally validated:

  • Exceptional Stability: Potassium trifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for indefinite storage on the benchtop without special precautions.[4][11][13]

  • Ease of Handling: Their solid nature and stability make them easy to weigh and handle, improving accuracy and safety.[2][14]

  • Defined Stoichiometry: As crystalline solids, they have a precise molecular weight, eliminating the stoichiometric ambiguity associated with boronic acids and their boroxine trimers.

  • Controlled Reactivity: While stable, they are readily hydrolyzed in situ under the basic conditions of the Suzuki-Miyaura reaction to slowly release the corresponding boronic acid, which is then consumed in the catalytic cycle.[12][15] This slow release can minimize side reactions associated with high concentrations of boronic acid.

Head-to-Head Data Summary

The following table provides a direct comparison of the key properties of this compound and its potassium trifluoroborate salt.

FeatureThis compoundPotassium (3-fluoro-2-methoxypyridin-4-yl)trifluoroborateAdvantage
Molecular Formula C₆H₇BFNO₃[8][16]C₆H₆BF₄KNON/A
Physical State Typically a lyophilized powder or solid[8]Crystalline, free-flowing solid[4][11]Trifluoroborate
Air & Moisture Stability Susceptible to dehydration (boroxine formation) and protodeboronation[2]Exceptionally stable to air and moisture[11][14]Trifluoroborate
Handling May require handling under inert atmosphere for long-term integrityCan be handled on the open benchTrifluoroborate
Storage Recommended storage at -20°C to -80°C to ensure long-term stability[8]Stable at ambient temperature indefinitely[11][13]Trifluoroborate
Stoichiometry Uncertain due to equilibrium with boroxine trimer[2]Defined and crystallineTrifluoroborate
Primary Decomposition Protodeboronation, Oxidation[3][4]Highly resistant to decomposition pathways[4][11]Trifluoroborate

Experimental Protocol: A Practical Comparison in Suzuki-Miyaura Coupling

To illustrate the practical advantages, we present a general protocol for the Suzuki-Miyaura cross-coupling of the boron reagent with a representative aryl bromide (e.g., 4-bromoacetophenone). The workflow highlights the streamlined procedure enabled by the trifluoroborate salt.

G cluster_workflow General Suzuki-Miyaura Workflow start Charge Schlenk Tube (Ar-Br, Base, Catalyst) reagent Add Boron Reagent start->reagent solvent Add Solvent (e.g., Toluene/H₂O) reagent->solvent degas Degas Mixture (Evacuate/Backfill Ar) solvent->degas heat Heat Reaction (e.g., 80-100 °C) degas->heat workup Aqueous Workup & Purification heat->workup

References

A Comparative Guide to the Performance of (3-Fluoro-2-methoxypyridin-4-yl)boronic Acid in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, present in a multitude of clinically successful drugs. Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a privileged structure. The strategic incorporation of substituents allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Among these, the fluorine atom holds a special status. Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity to protein targets, often leading to enhanced potency and improved drug-like properties.[1][2][3][4][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the efficient assembly of complex molecular architectures required for drug candidate libraries.[6][7][8][9] The success of this reaction is heavily dependent on the nature of the organoboron reagent. This guide provides an in-depth, objective benchmark of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid , a sophisticated building block, against relevant alternatives. We will delve into its performance in a practical library synthesis context, supported by experimental data and a mechanistic rationale for the observed outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of novel chemical entities.

The Reagent in Focus: A Structural and Electronic Profile

This compound is a highly functionalized reagent designed for precision synthesis. Its utility is derived from the interplay of its three key components: the pyridine core, the reactive boronic acid handle, and the modulating fluoro and methoxy substituents.

  • Pyridine Core: A nitrogen-containing heterocycle that is a common feature in pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its overall favorable ADME (absorption, distribution, metabolism, and excretion) properties.

  • Boronic Acid Group: The functional group that enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, serving as the nucleophilic partner.[10][11][12][13]

  • Fluorine Substituent (C3): As a potent electron-withdrawing group, the fluorine atom significantly modulates the electronic character of the pyridine ring. This inductive effect increases the Lewis acidity of the boron center, which can influence the rate-determining transmetalation step of the catalytic cycle.[12][14] Furthermore, it can serve as a metabolic blocker, preventing oxidative degradation at that position.[4]

  • Methoxy Substituent (C2): Positioned ortho to the fluorine, the electron-donating methoxy group provides an electronic counterpoint. Its steric bulk and potential to coordinate with the palladium catalyst can also influence reaction outcomes.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Analysis prep_reagents Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (K₂CO₃, 2.0 eq) prep_catalyst Add Pd(dppf)Cl₂ Catalyst (2 mol%) prep_reagents->prep_catalyst prep_inert Evacuate & Backfill with Argon (3x) prep_catalyst->prep_inert add_solvent Add Dioxane/H₂O (4:1) Solvent prep_inert->add_solvent heat Heat to 85°C Monitor by LC-MS add_solvent->heat quench Cool to RT & Quench heat->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify analyze Analyze Purity (¹H NMR, LC-MS) Calculate Yield purify->analyze

References

A Senior Application Scientist's Guide to the Cross-Reactivity of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that influences the efficiency, robustness, and novelty of a synthetic route. (3-Fluoro-2-methoxypyridin-4-yl)boronic acid has emerged as a valuable reagent, particularly in the realm of palladium- and copper-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of its reactivity, grounded in experimental evidence and mechanistic principles, to empower scientists in making informed decisions for their synthetic endeavors.

Introduction to this compound: A Privileged Scaffold

This compound is a key intermediate in pharmaceutical synthesis, valued for its role in preparing kinase inhibitors and other bioactive molecules.[1] The strategic placement of the fluoro and methoxy groups on the pyridine ring imparts unique electronic properties that can enhance binding selectivity and improve the metabolic stability of the final active pharmaceutical ingredients.[1] Its primary utility lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the efficient formation of carbon-carbon bonds.[1]

Molecular Structure and Properties:

PropertyValue
CAS Number 1598387-84-8
Molecular Formula C₆H₇BFNO₃
Molecular Weight 170.93 g/mol
Appearance White to off-white crystalline powder
Storage -20°C, under inert gas

Comparative Cross-Reactivity Analysis

The reactivity of a boronic acid in cross-coupling reactions is fundamentally governed by the electronic and steric environment of the carbon-boron bond. In the case of this compound, the substituents on the pyridine ring play a crucial role.

Suzuki-Miyaura Coupling: A Comparative Perspective

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forging C(sp²)–C(sp²) bonds.[2] The performance of this compound in this reaction is benchmarked against its non-fluorinated analog and other positional isomers.

Electronic Effects of Substituents:

  • Fluorine (at C3): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the boronic acid. However, this effect can be complex in heteroaromatic systems.

  • Methoxy Group (at C2): The methoxy group is an electron-donating group through resonance, which can counteract the inductive effect of the fluorine atom to some extent, thereby modulating the overall reactivity.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence the reactivity of the boronic acid. The position of the boronic acid group relative to the nitrogen is a critical factor.[3]

Comparison with Structurally Similar Boronic Acids:

While direct head-to-head comparative data for this compound is not extensively published, we can infer its reactivity based on studies of similar functionalized pyridylboronic acids. For instance, studies on pyrimidine boronic acids show that the position of the boronic acid group significantly impacts reactivity, with 2-substituted isomers often being more challenging coupling partners due to the "2-pyridyl problem" where the nitrogen can coordinate to the palladium catalyst, leading to inhibition.[3] In our target molecule, the 4-position of the boronic acid is less prone to this direct interference.

Research on the Suzuki-Miyaura coupling of various heteroaryl boronic acids with pyridine-2-sulfonyl fluoride (PyFluor) has shown that electron-rich boronic acids are generally favored over electron-poor ones.[2] The presence of both an electron-withdrawing fluorine and an electron-donating methoxy group in our target molecule suggests a nuanced reactivity profile that can be optimized by careful selection of reaction conditions.

Expected Performance and Optimization:

Based on the electronic properties, this compound is expected to be a moderately reactive coupling partner. To achieve high yields in Suzuki-Miyaura couplings, the following considerations are crucial:

  • Catalyst and Ligand Selection: For challenging heteroaryl boronic acids, highly active palladium catalysts and bulky, electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle.[4]

  • Base Selection: The choice of base is critical, as it not only facilitates the transmetalation step but can also influence the stability of the boronic acid, with weaker bases sometimes being preferred to minimize protodeboronation.[4]

  • Solvent System: Aprotic polar solvents like dioxane or THF, often with the addition of water, are commonly employed to ensure the solubility of all reaction components.[2]

Chan-Lam N-Arylation: An Alternative Coupling Strategy

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts.[5][6] This reaction offers a valuable alternative to the more common Buchwald-Hartwig amination for the synthesis of N-aryl pyridines.

Mechanistic Considerations and Expected Reactivity:

The Chan-Lam reaction proceeds through a different mechanism than the Suzuki-Miyaura coupling, involving a copper-catalyzed oxidative coupling.[5] The reaction is often performed at room temperature and is tolerant of a wide range of functional groups.[6] The electronic nature of the boronic acid also plays a role here, with electron-rich boronic acids generally reacting more readily. The combined electronic effects of the fluoro and methoxy groups on this compound suggest it should be a viable substrate for Chan-Lam N-arylation.

Comparative Performance:

In the context of N-arylation, the Chan-Lam coupling offers advantages over palladium-catalyzed methods, particularly in terms of milder reaction conditions and the use of a more earth-abundant metal catalyst.[6] For the synthesis of N-(3-fluoro-2-methoxypyridin-4-yl) substituted amines and amides, this method presents a highly attractive synthetic route.

Experimental Protocols

The following protocols are provided as a starting point for researchers and should be optimized for specific substrates and desired outcomes.

Synthesis of this compound

The synthesis of functionalized pyridylboronic acids is often achieved through a lithium-halogen exchange followed by borylation.[4]

Workflow for the Synthesis of this compound:

A Start with 4-bromo-3-fluoro-2-methoxypyridine B Dissolve in anhydrous THF/Toluene A->B C Cool to -78 °C B->C D Add n-Butyllithium dropwise C->D E Lithium-Halogen Exchange D->E F Add Triisopropyl borate E->F G Borylation F->G H Aqueous acidic workup G->H I Isolate this compound H->I

Caption: General workflow for the synthesis of the target boronic acid.

Step-by-Step Protocol:

  • To a solution of 4-bromo-3-fluoro-2-methoxypyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) and toluene under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.2 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with an aqueous solution of a weak acid (e.g., saturated ammonium chloride) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of this compound with an aryl halide.

Workflow for Suzuki-Miyaura Coupling:

A Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand B Degas the reaction mixture A->B C Add degassed solvent B->C D Heat the reaction under inert atmosphere C->D E Monitor reaction progress by TLC/LC-MS D->E F Aqueous workup E->F G Purify by column chromatography F->G H Obtain the coupled product G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand, 1-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., dioxane/water, toluene, or DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol for Chan-Lam N-Arylation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with this compound.

Workflow for Chan-Lam N-Arylation:

A Combine Amine, Boronic Acid, Copper Catalyst, and Base B Add solvent A->B C Stir at room temperature or with gentle heating B->C D Monitor reaction progress by TLC/LC-MS C->D E Aqueous workup D->E F Purify by column chromatography E->F G Obtain the N-arylated product F->G

Caption: General workflow for a Chan-Lam N-arylation reaction.

Step-by-Step Protocol:

  • To a reaction vessel open to the air, add the amine (1.0 equiv), this compound (1.5-2.0 equiv), a copper(II) salt (e.g., Cu(OAc)₂, 1.0 equiv), and a base (e.g., pyridine or triethylamine, 2.0 equiv).

  • Add a suitable solvent (e.g., dichloromethane or methanol).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonia and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Summary of Findings and Future Outlook

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern provides a handle for fine-tuning the electronic and steric properties of target compounds.

Key Takeaways:

  • Suzuki-Miyaura Coupling: This boronic acid is expected to be a competent coupling partner, with its reactivity influenced by the interplay of the fluoro and methoxy substituents. Optimization of the catalyst, ligand, and base is key to achieving high yields.

  • Chan-Lam N-Arylation: It is a promising substrate for copper-catalyzed N-arylation, offering a mild and efficient route to N-aryl pyridines.

  • Synthesis and Stability: The synthesis follows established protocols for pyridylboronic acids, but care must be taken to avoid protodeboronation, a common side reaction for heteroaryl boronic acids.[7]

Future Research Directions:

Further research is warranted to fully elucidate the cross-reactivity of this compound. A systematic study comparing its performance against a panel of other substituted pyridylboronic acids under standardized conditions would be of great value to the scientific community. Additionally, exploring its utility in other cross-coupling reactions, such as the Suzuki-Miyaura C(sp²)-C(sp³) coupling or the Heck reaction, could further expand its synthetic applications.

References

A Comparative Guide to Isotopic Labeling Studies Using Derivatives of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise tracking of molecules in biological systems is paramount. Isotopic labeling is a cornerstone technique for elucidating metabolic fates, quantifying bioavailability, and understanding mechanisms of action.[1][2] The choice of labeling strategy can profoundly impact the efficiency of synthesis, the stability of the label, and the ultimate utility of the isotopically enriched compound. This guide provides an in-depth comparison of isotopic labeling studies utilizing derivatives of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid, a versatile building block in modern medicinal chemistry, against alternative labeling methodologies. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Advantage of the (3-Fluoro-2-methoxypyridin-4-yl) Scaffold

The this compound scaffold (CAS 1598387-84-8) has emerged as a valuable tool in drug discovery.[3][4][5][6] Its utility stems from the unique electronic properties conferred by its substituents. The pyridine ring is a common motif in pharmaceuticals, and the strategic placement of a fluorine atom and a methoxy group can enhance metabolic stability and binding affinity to biological targets.[7] The boronic acid moiety serves as a highly versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[8][9] This reaction is a workhorse in medicinal chemistry for constructing complex biaryl structures, which are prevalent in many drug candidates.

When utilized in isotopic labeling, derivatives of this compound offer a route to introduce isotopes into a metabolically stable position within a molecule. This is a significant advantage over peripheral labeling techniques, such as exchanging acidic protons with deuterated solvents, where the label can be lost through metabolic processes.[10]

Comparative Analysis of Isotopic Labeling Strategies

The primary method for incorporating the (3-Fluoro-2-methoxypyridin-4-yl) moiety is the Suzuki-Miyaura cross-coupling reaction. This section will compare the use of isotopically labeled derivatives of this boronic acid with alternative labeling techniques, focusing on deuterium (²H), carbon-13 (¹³C), and fluorine-18 ([¹⁸F]) labeling.

Deuterium (²H) Labeling

Deuterium labeling is widely used to alter the metabolic profile of a drug candidate or to serve as an internal standard in mass spectrometry-based quantification.[11][12]

Method 1: Using Deuterated this compound

This approach involves the synthesis of a deuterated version of the boronic acid itself, which is then coupled to an aryl halide partner. This strategy places the deuterium label on the pyridyl ring, a position often resistant to metabolic cleavage.

Method 2: Catalytic Hydrogen-Deuterium Exchange

A common alternative is the direct exchange of C-H bonds with C-D bonds on the target molecule using a deuterium source like D₂O and a metal catalyst.[11] This method avoids the need for a pre-labeled synthon but can sometimes lack regioselectivity and may not be suitable for complex molecules with sensitive functional groups.

Performance Metric Deuterated Pyridylboronic Acid (Suzuki Coupling) Catalytic H/D Exchange References
Regioselectivity High (determined by the position of the boronic acid)Variable (depends on directing groups and C-H bond accessibility)[11][12]
Isotopic Incorporation High (>95%)Moderate to High (can be variable)[13]
Substrate Scope Broad (tolerant of many functional groups)Can be limited by catalyst poisoning or side reactions[14]
Label Stability High (C-D bond on an aromatic ring)Can be lower if the exchange occurs at a metabolically labile position
Synthetic Steps Requires synthesis of the deuterated boronic acidFewer steps, but may require optimization of exchange conditions[10]

Causality Behind Experimental Choices: The choice of a deuterated boronic acid synthon is often driven by the need for absolute control over the label's position, ensuring its stability in subsequent biological assays. While catalytic H/D exchange is synthetically more direct, the often harsh conditions and potential for label scrambling can be significant drawbacks.

Carbon-13 (¹³C) Labeling

¹³C-labeling is crucial for nuclear magnetic resonance (NMR) based mechanistic studies and as a non-radioactive tracer in metabolic flux analysis.[1][2][15]

Method 1: Suzuki Coupling with a ¹³C-labeled Coupling Partner

In this strategy, a ¹³C-labeled aryl halide is coupled with this compound. This is an efficient way to introduce a ¹³C-label into a specific position of a biaryl product.

Method 2: Carbonylative Suzuki Coupling

An alternative approach is the carbonylative Suzuki coupling, where ¹³C-labeled carbon monoxide is used as the source of the isotopic label to form a ¹³C-labeled ketone linkage between the aryl partners.[16][17]

Performance Metric Suzuki Coupling with ¹³C-Aryl Halide Carbonylative Suzuki Coupling with ¹³CO References
Label Position On the aryl ring of the labeled partnerAt the carbonyl carbon linking the two aryl groups[16]
Yield Generally Good to ExcellentModerate to Good[16][17]
Isotopic Incorporation High (>98%)High (>98%)[16]
Functional Group Tolerance BroadGood, but can be sensitive to certain functional groups[17]
Commercial Availability of Labeled Reagent ¹³C-Aryl halides are available but can be costly¹³CO is readily available[16]

Causality Behind Experimental Choices: The decision between these two methods often hinges on the desired final structure. If a biaryl linkage is required, coupling with a ¹³C-aryl halide is the direct approach. The carbonylative coupling is an elegant way to introduce both a carbonyl group and a ¹³C-label in a single step, which can be advantageous for creating certain classes of molecules like benzophenones.

Fluorine-18 ([¹⁸F]) Labeling for PET Imaging

Fluorine-18 is a positron-emitting radionuclide with an ideal half-life for Positron Emission Tomography (PET) imaging, a powerful in vivo imaging technique.[18][19]

Method 1: Copper-Mediated [¹⁸F]Fluorination of Boronic Esters

A common method for radiofluorination involves the copper-mediated reaction of an aryl boronic ester precursor with [¹⁸F]fluoride. This allows for the late-stage introduction of the radiolabel.[20][21] Derivatives of this compound can be used as precursors for this reaction.

Method 2: Nucleophilic Aromatic Substitution (SNA)

A traditional alternative is the nucleophilic aromatic substitution on an activated pyridine ring, where a good leaving group (e.g., nitro or trimethylammonium) is displaced by [¹⁸F]fluoride.[18]

Performance Metric Copper-Mediated [¹⁸F]Fluorination of Boronic Esters Nucleophilic Aromatic Substitution (SNA) References
Reaction Temperature Milder conditions often possibleTypically requires high temperatures (120-150 °C)[18]
Substrate Scope Broad, including electron-rich and -neutral arenesGenerally limited to electron-deficient arenes[18]
Radiochemical Yield (RCY) Moderate to GoodCan be high for activated substrates[20][21]
Precursor Synthesis Requires synthesis of the boronic esterRequires synthesis of a precursor with a good leaving group[18]
Automation Amenable to automationWell-established for automated synthesis[19]

Causality Behind Experimental Choices: The copper-mediated fluorination of boronic esters has gained popularity due to its broader substrate scope, allowing for the labeling of a wider variety of drug-like molecules that are not amenable to traditional SNA, reactions. The milder reaction conditions can also be advantageous for sensitive biomolecules.[20]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the discussed methodologies, detailed experimental protocols are provided below.

Protocol 1: Deuterium Labeling via Suzuki-Miyaura Coupling

This protocol describes the coupling of a deuterated aryl boronic acid with an aryl bromide.

Materials:

  • Deuterated this compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, deuterated this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isotopic enrichment.[13]

Protocol 2: ¹³C-Labeling via Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a ¹³C-labeled aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • ¹³C-labeled Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Cs₂CO₃ (2.5 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add the ¹³C-labeled aryl bromide, this compound, Pd(dppf)Cl₂, and Cs₂CO₃ to a reaction vial.

  • Add anhydrous, degassed DMF to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling, dilute the reaction mixture with water and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by preparative HPLC.

  • Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1][2]

Protocol 3: [¹⁸F]-Radiolabeling via Copper-Mediated Fluorination

This protocol provides a general procedure for the radiolabeling of a pinacol ester derivative of this compound.

Materials:

  • This compound pinacol ester (5-10 mg)

  • [¹⁸F]Fluoride (aqueous solution)

  • Kryptofix 2.2.2 (K₂₂₂)

  • K₂CO₃

  • Cu(OTf)₂

  • Pyridine

  • Anhydrous Dimethylformamide (DMF)

  • Sep-Pak C18 cartridge for purification

Procedure:

  • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • To the dried [¹⁸F]fluoride, add a solution of the boronic acid pinacol ester precursor, Cu(OTf)₂, and pyridine in anhydrous DMF.

  • Heat the reaction mixture at 110 °C for 15 minutes.

  • Cool the reaction, dilute with water, and pass through a Sep-Pak C18 cartridge.

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

  • Elute the desired ¹⁸F-labeled product with ethanol.

  • Analyze the radiochemical yield and purity by radio-HPLC.[20][21]

Visualization of Key Workflows

Suzuki-Miyaura Coupling for Isotopic Labeling

Suzuki_Miyaura_Coupling A Isotopically Labeled Aryl Halide (e.g., ¹³C-Ar-Br) E Oxidative Addition A->E B This compound F Transmetalation B->F C Pd(0) Catalyst C->E D Base (e.g., K₂CO₃) D->F E->F G Reductive Elimination F->G G->C H Isotopically Labeled Biaryl Product G->H

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for isotopic labeling.

Workflow for Isotopic Enrichment Analysis

Isotopic_Enrichment_Analysis cluster_synthesis Synthesis cluster_analysis Analysis A Isotopically Labeled Precursor B Reaction A->B C Purification B->C D Mass Spectrometry (MS) - Determine mass shift - Analyze isotopic pattern C->D E Nuclear Magnetic Resonance (NMR) - ¹H, ¹³C, ²H, ¹⁹F spectra - Integrate labeled vs. unlabeled signals C->E F Quantitative Determination of Isotopic Enrichment D->F E->F

Caption: General workflow for synthesis and analysis of isotopic enrichment.

Conclusion

Derivatives of this compound represent a powerful and versatile platform for the introduction of isotopic labels into complex molecules. The Suzuki-Miyaura coupling allows for the site-specific incorporation of deuterium and carbon-13 with high efficiency and predictability. For PET imaging applications, related boronic esters are excellent precursors for copper-mediated [¹⁸F]-fluorination, offering a broader substrate scope than traditional methods.

While alternative labeling techniques such as catalytic H/D exchange offer a more direct synthetic route, they often lack the regioselectivity and control afforded by the use of a pre-labeled boronic acid synthon. The choice of labeling strategy must be guided by the specific requirements of the study, including the desired position of the label, the stability needed for biological assays, and the overall synthetic feasibility. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and design robust isotopic labeling studies for advancing drug discovery and development.

References

A Comparative Guide to the Reaction Mechanism of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (3-Fluoro-2-methoxypyridin-4-yl)boronic acid is a sophisticated building block crucial for synthesizing complex molecules in the pharmaceutical industry, primarily via the Suzuki-Miyaura cross-coupling reaction. While direct computational studies on its specific reaction mechanism are not prevalent in current literature, a robust predictive analysis can be constructed. This guide synthesizes well-established computational data from analogous systems—pyridinylboronic acids and substituted arylboronics—to provide an in-depth, predictive comparison of its reactivity. We will dissect the influence of its unique electronic and steric features on the catalytic cycle, compare its anticipated performance against common alternatives, and provide a validated computational workflow for researchers to conduct their own mechanistic investigations.

Introduction: The Strategic Value of Functionalized Pyridinylboronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] In drug discovery, the incorporation of heteroaromatic scaffolds, such as pyridine, is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates.[2] this compound is a prime example of a highly functionalized reagent designed for this purpose. Its utility, however, is governed by a complex interplay of factors including the inherent reactivity of the pyridyl system and the profound electronic influence of its fluoro and methoxy substituents.

Understanding the reaction mechanism at a quantum mechanical level is paramount for optimizing reaction conditions, minimizing side reactions, and predicting the feasibility of coupling with challenging substrates. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these complex reaction pathways.[3] This guide provides a framework for understanding the expected mechanistic behavior of this specific boronic acid.

The Suzuki-Miyaura Catalytic Cycle: A Computational Overview

The reaction mechanism is generally understood to proceed through a catalytic cycle involving a palladium catalyst. DFT studies have been instrumental in mapping the energetic landscape of this cycle, which consists of three primary stages.[4][5]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) complex. This step is often, though not always, the rate-limiting step of the overall reaction.[5]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. It requires the activation of the boronic acid by a base to form a more nucleophilic boronate species [R-B(OH)₃]⁻. The precise mechanism of this step is highly debated but is known to be sensitive to the electronic properties of the boronic acid and the nature of the ligands on the palladium.[6]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the Pd(II) center, regenerating the Pd(0) catalyst which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar¹-Pd(II)L₂-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar¹-Pd(II)L₂-Ar² transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination C-C Bond Formation reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Coupled Product) reductive_elimination->product boronic_acid Ar²B(OH)₂ + Base boronic_acid->transmetalation halide Ar¹-X halide->oxidative_addition

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Challenges of Pyridinylboronic Acids

Heteroaryl boronic acids, especially those containing pyridine, introduce specific mechanistic hurdles not typically seen with simple arylboronic acids.

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center. This non-productive binding can sequester the catalyst, effectively reducing its concentration in the active cycle and slowing the reaction.[2] For this compound, the 4-position of the boron group places the nitrogen sufficiently far away to mitigate the severe "2-pyridyl problem," but background inhibition remains a consideration.

  • Protodeboronation: This is a major competing side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[7] Heteroaryl boronic acids are often more susceptible to protodeboronation, especially under basic conditions.[8] The rate of this side reaction is highly pH-dependent and influenced by the electronic character of the ring.[7]

Predictive Analysis of Substituent Effects

The reactivity of this compound is dictated by the combined influence of its substituents.

  • The 3-Fluoro Group: As a strongly electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This has two major consequences:

    • Increased Lewis Acidity: The electron withdrawal increases the acidity of the boron atom, facilitating its interaction with hydroxide or alkoxide bases to form the active tetrahedral boronate species.[9][10] This can accelerate the transmetalation step.

    • Reduced Ring Nucleophilicity: The pyridine ring becomes more electron-deficient (π-deficient), which can impact its transfer from boron to palladium during transmetalation. It also generally increases the rate of protodeboronation for highly electron-deficient arenes.[7]

  • The 2-Methoxy Group: The methoxy group at the ortho position introduces competing effects:

    • Resonance Donation: It is an electron-donating group via resonance, which can partially counteract the inductive withdrawal of the fluorine and the pyridine ring itself.

    • Chelation Assistance: More importantly, the oxygen atom can act as a directing group, chelating to the palladium center during the transmetalation transition state. This pre-organization can lower the activation energy of the step, a phenomenon observed in related ortho-substituted systems.[11]

Synergistic Effect: The dominant effect is likely the strong inductive withdrawal from the fluorine, making the boronic acid a potent coupling partner from an electronic standpoint. The ortho-methoxy group provides a potential kinetic advantage through chelation, possibly accelerating the transmetalation step and outcompeting catalyst inhibition or decomposition pathways.

Comparative Performance Analysis

This table provides a qualitative comparison of the predicted reactivity of this compound against common alternatives, based on the mechanistic principles discussed.

FeaturePhenylboronic Acid4-Pyridinylboronic Acid(2-Methoxyphenyl)boronic AcidThis compound (Predicted)
Relative Lewis Acidity BaselineModerate (due to N)Low (due to OMe donation)High (dominated by F)
Rate of Boronate Formation ModerateModerate-FastSlowFast
Susceptibility to Protodeboronation LowModerateLowModerate-High
Potential for Catalyst Inhibition NoneModerateLowModerate
Transmetalation Rate BaselineVariable; can be slowPotentially Fast (chelation)Potentially Fast (high acidity + chelation)
Overall Predicted Coupling Efficiency High (benchmark)Good (conditions vital)Good-ExcellentGood-Excellent (with optimized conditions to mitigate side reactions)

Experimental Protocol: A Workflow for Computational Investigation

For researchers wishing to perform a dedicated computational study, the following workflow provides a robust starting point for investigating the transmetalation step, often the most complex and influential stage.

Computational_Workflow cluster_setup 1. System Setup cluster_optimization 2. Geometry Optimization cluster_validation 3. Validation & Analysis cluster_results 4. Energetics & Interpretation mol_build Build Reactants: - Ar-Pd(II)L₂-OH - [Ar'B(OH)₃]⁻ initial_geom Define Initial Geometries (e.g., from crystal data) mol_build->initial_geom dft_method Select DFT Functional & Basis Set (e.g., B3LYP-D3 / LANL2DZ+6-311G*) initial_geom->dft_method solvent_model Apply Solvent Model (e.g., SMD or PCM) dft_method->solvent_model opt_react Optimize Reactant & Product Structures solvent_model->opt_react ts_search Locate Transition State (TS) (e.g., QST2/3, Berny) opt_react->ts_search freq_calc Frequency Calculation ts_search->freq_calc verify_min Verify Minima (0 imaginary frequencies) freq_calc->verify_min verify_ts Verify TS (1 imaginary frequency) freq_calc->verify_ts irc_calc IRC Calculation (confirm TS connects reactants/products) verify_ts->irc_calc energy_calc Calculate Activation Energy (ΔG‡) and Reaction Energy (ΔG_rxn) irc_calc->energy_calc nbo_analysis Analyze Bonding & Charge (NBO/NCI Analysis) energy_calc->nbo_analysis

Caption: A typical DFT workflow for investigating a reaction mechanism step.

Step-by-Step Methodology:

  • Structure Preparation:

    • Build the initial 3D structures of the reactants: the Pd(II) complex (e.g., (dppf)Pd(Ar)(OH)) and the boronate [(3-Fluoro-2-methoxypyridin-4-yl)B(OH)₃]⁻.

    • Use crystallographic data or previously optimized structures as starting points where possible.

  • Computational Method Selection:

    • Functional: Choose a well-benchmarked hybrid functional. B3LYP with a dispersion correction (e.g., B3LYP-D3) is a common choice. For more complex systems, functionals from the Minnesota family like M06-2X can offer higher accuracy.

    • Basis Set: Employ a mixed basis set. For the palladium atom, use a set with effective core potentials (ECPs) like LANL2DZ. For main-group atoms (C, H, O, N, F, B, P), use a Pople-style basis set like 6-311+G(d,p) to accurately describe electron distribution and polarization.

    • Solvent Model: Implicit solvent models like the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) are crucial to account for the bulk solvent effects of the reaction medium (e.g., Toluene, THF).

  • Geometry Optimization and Transition State Search:

    • Perform full geometry optimizations of all reactant, intermediate, and product species.

    • Locate the transition state (TS) structure connecting the reactants and products of the transmetalation step using methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or an eigenvector-following algorithm (Berny optimization).

  • Validation and Verification:

    • Conduct frequency calculations at the same level of theory for all optimized structures.

    • Confirm minima: Reactants and products must have zero imaginary frequencies.

    • Confirm transition state: The TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the B-C bond breaking and the Pd-C bond forming).

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS to confirm that it correctly connects the desired reactant and product minima.

  • Energy and Property Analysis:

    • Calculate the Gibbs free energies (ΔG) to determine the activation barrier (ΔG‡) and the overall energy of reaction (ΔG_rxn).

    • Utilize analysis tools like Natural Bond Orbital (NBO) to study charge distribution and bonding changes throughout the reaction.

Conclusion and Future Outlook

This guide establishes a strong, theory-backed hypothesis for the reaction mechanism of this compound. The combination of a π-deficient pyridine ring, a powerful inductively withdrawing fluorine, and a potentially chelating ortho-methoxy group creates a reagent with high intrinsic reactivity. It is predicted to be an excellent coupling partner, with its primary challenges being a heightened susceptibility to protodeboronation and potential for catalyst inhibition.

The true value of this analysis lies in its predictive power, guiding chemists in selecting optimal reaction conditions—such as the choice of base, solvent, and catalyst ligand—to favor the productive cross-coupling pathway. This work underscores the critical need for dedicated computational and experimental studies on this specific molecule to validate these predictions and fully unlock its synthetic potential.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of complex molecules like (3-Fluoro-2-methoxypyridin-4-yl)boronic acid is not merely a regulatory hurdle but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with environmental regulations.

Immediate Safety Profile & Hazard Assessment

This compound is a solid compound that, based on analogous structures, should be handled as a hazardous substance.[1][2][3][4] The primary hazards are associated with its irritant properties and the potential for harmful decomposition products.

  • Hazard Classification: Based on data for similar boronic acids, this compound is anticipated to be classified as:

    • Skin Irritant (Category 2)[1][2]

    • Serious Eye Irritant (Category 2)[1][2]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), primarily causing respiratory tract irritation.[1][2]

    • Potentially Harmful if Swallowed (Acute Toxicity, Oral, Category 4).[3]

The pyridine moiety suggests that upon combustion, toxic fumes including nitrogen oxides (NOx) will be released.[5] The presence of fluorine indicates that hydrogen fluoride (HF) is a potential hazardous decomposition product under thermal stress.[2][4]

Incompatible Materials: To prevent dangerous chemical reactions, this compound and its waste must be segregated from strong oxidizing agents, strong acids, and strong bases.[1][5]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against exposure. All handling and disposal procedures must be conducted within a certified chemical fume hood.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves. Consider double-gloving.Provides a barrier against skin contact, which can cause irritation.[1]
Body Protection A fully fastened lab coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Use in a chemical fume hood.A fume hood is essential to control inhalation of dust, which can cause respiratory irritation.

Step-by-Step Waste Segregation and Collection Protocol

Improper disposal, such as discarding in regular trash or washing down the sink, is strictly prohibited. This compound must be treated as hazardous chemical waste and disposed of through your institution's EHS-approved waste stream.[6]

Step 1: Waste Identification and Container Selection

  • Designate a Waste Container: Use a clearly labeled, sealable, and durable container made of a compatible material (e.g., high-density polyethylene or glass). The original product container, if in good condition, is often a suitable choice.

  • Labeling: The container must be labeled "Hazardous Waste" at the moment the first waste is added. The label must include the full chemical name: "this compound" and an indication of its hazards (e.g., "Irritant").

Step 2: Solid Waste Accumulation

  • Direct Disposal: Place unadulterated this compound powder directly into the designated hazardous waste container.

  • Contaminated Materials: Any materials grossly contaminated with the solid chemical, such as weighing papers, disposable spatulas, and gloves, should also be placed in this container.

Step 3: Liquid Waste Accumulation

  • Segregated Collection: Solutions containing this compound must be collected in a separate, clearly labeled liquid hazardous waste container.

  • Aqueous vs. Solvent: If institutional policy requires, maintain separate liquid waste streams for aqueous solutions and organic solvent solutions.

Step 4: Storage and Disposal

  • Secure Storage: Keep the waste container securely sealed at all times, except when adding waste.

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA within the laboratory. This area should be away from incompatible materials.

  • EHS Pickup: Contact your institution's EHS department to schedule a pickup. Do not transport hazardous waste outside your designated laboratory area.

Decontamination Procedures

Thorough decontamination of glassware and surfaces is critical to prevent unintended cross-contamination and exposure.

Step 1: Initial Rinse (in a fume hood)

  • Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue.

  • This initial rinsate is considered hazardous liquid waste and must be collected in the appropriate, labeled container.

Step 2: Secondary Decontamination

  • The chemistry of boronic acids allows for a targeted decontamination step. A basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium carbonate) can convert residual boronic acid into its more water-soluble boronate salt, facilitating its removal.[7][8]

  • Collect this basic rinsate as liquid hazardous waste.

Step 3: Final Rinse

  • Perform a final rinse with deionized water. This water should also be collected as hazardous waste to ensure no contaminants are released into the sanitary sewer system.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

For a Small Spill (Contained within a fume hood):

  • Restrict Access: Ensure the area is clear of personnel not involved in the cleanup.

  • Wear Appropriate PPE: Don the full PPE as outlined in Section 2.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by the basic decontamination solution and a final water rinse as described above.

  • Dispose: All cleanup materials (absorbent, pads, gloves, etc.) must be disposed of as solid hazardous waste.

For a Large Spill (or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify laboratory personnel and contact your institution's EHS office or emergency response team immediately.

  • Secure the Area: Prevent entry into the affected area until it has been deemed safe by trained professionals.

Regulatory Compliance and Documentation

All hazardous waste disposal is governed by regulations from bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Academic and research laboratories may operate under specific rules, such as Subpart K, which provides alternative requirements better suited to a lab environment.[1][9] Adherence to your institution's Laboratory Management Plan, which outlines best practices for waste management, is mandatory.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_container Containerization cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate Waste: This compound (solid, liquid, or contaminated items) solid_waste Solid Waste (Pure solid, gloves, paper) gen->solid_waste Identify Waste Type liquid_waste Liquid Waste (Solutions, rinsates) gen->liquid_waste Identify Waste Type decon_waste Decontamination Waste (Rinsates) gen->decon_waste Identify Waste Type solid_container Labelled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labelled Liquid Hazardous Waste Container liquid_waste->liquid_container decon_waste->liquid_container saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa Seal and Store liquid_container->saa Seal and Store ehs Contact EHS for Pickup saa->ehs disposal Transport to Approved Waste Disposal Facility ehs->disposal

Caption: Disposal workflow for this compound.

References

A Comprehensive Guide to the Safe Handling of (3-Fluoro-2-methoxypyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling (3-Fluoro-2-methoxypyridin-4-yl)boronic acid, a compound that requires careful management due to its potential hazards. By providing in-depth, procedural guidance, this document aims to be a preferred source for laboratory safety and chemical handling information.

I. Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation if inhaled.[3][4] Therefore, all handling procedures should be designed to minimize direct contact and the generation of airborne dust.

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness and irritation.[4]

  • Eye Irritation: The compound can cause serious eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[4][5]

II. Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[5][6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][6]Protects eyes from dust particles and potential splashes of the chemical.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][6]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[5][6]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6]Protects skin from accidental spills and contact.[6]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if engineering controls are insufficient.[5][6]Minimizes the risk of respiratory tract irritation.[5]
III. Engineering Controls

The primary method for controlling exposure should be the use of engineering controls.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

IV. Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Designate a specific area within a chemical fume hood for the handling of the boronic acid.

  • Ensure the work area is clean and free of clutter.

  • Assemble all necessary equipment and reagents before starting.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Keep the container of this compound tightly closed when not in use.[3][6]

  • Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.[6]

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Decontaminate any equipment used.

  • Properly doff and dispose of contaminated PPE in a designated hazardous waste container.[6]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Fume Hood Area prep_ppe Assemble PPE prep_area->prep_ppe prep_equip Gather Equipment prep_ppe->prep_equip don_ppe Don PPE prep_equip->don_ppe Proceed to Handling handle_chem Handle Chemical (Avoid Dust) don_ppe->handle_chem close_container Keep Container Closed handle_chem->close_container clean_area Clean & Decontaminate close_container->clean_area Proceed to Cleanup dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

V. Emergency Procedures

Spills:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[1] Avoid raising dust.[1]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]

  • Report: Report the spill to the appropriate safety personnel.[1]

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][9] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air immediately.[3][9] If breathing is difficult, give oxygen.[3] Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3]

VI. Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][10]

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10][11]

  • Containerization: Collect all solid and liquid waste in a designated, chemically compatible, and clearly labeled container.[10][11] The label should include "Hazardous Waste," the full chemical name, and any known hazards.[10][11]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by licensed waste disposal personnel.[10]

  • Regulations: Always follow your institution's EHS guidelines and local, state, and federal regulations for hazardous waste disposal.[8][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.